molecular formula C19H17Cl2N3O5S B1670480 Dicloxacillin CAS No. 3116-76-5

Dicloxacillin

Número de catálogo: B1670480
Número CAS: 3116-76-5
Peso molecular: 470.3 g/mol
Clave InChI: YFAGHNZHGGCZAX-JKIFEVAISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dicloxacillin is a semisynthetic, narrow-spectrum β-lactam antibiotic of the penicillin class . It is structurally characterized as an isoxazolyl penicillin and is well-known for its stability against hydrolysis by beta-lactamase (penicillinase) enzymes, making it a valuable tool for researching penicillinase-producing bacterial strains . Its primary research applications focus on the study of Gram-positive bacteria, particularly methicillin-sensitive Staphylococcus aureus (MSSA) and coagulase-negative Staphylococcus (CNS) species . The antibacterial activity of this compound, like other β-lactams, stems from its ability to inhibit bacterial cell wall synthesis. It acts by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby inhibiting the third and final stage of peptidoglycan cross-linking . This disruption leads to the formation of a defective, weakened cell wall, which results in cell lysis and bacterial death mediated by the activity of bacterial autolytic enzymes . Its chemical structure, which includes a beta-lactam ring and an isoxazolyl side chain with dichlorine substitutions, confers resistance to degradation by a variety of beta-lactamases . From a research pharmacokinetic perspective, this compound is known to be highly protein-bound and is excreted largely unchanged in the urine . Investigators should note that its use has been linked to rare instances of idiosyncratic, cholestatic liver injury in clinical settings, a consideration for relevant research models . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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InChI

InChI=1S/C19H17Cl2N3O5S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28)/t13-,14+,17-/m1/s1
Source PubChem
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InChI Key

YFAGHNZHGGCZAX-JKIFEVAISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O
Source PubChem
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Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C19H17Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

13412-64-1 (mono-hydrochloride salt, mono-hydrate), 343-55-5 (mono-hydrochloride salt, anhydrous)
Record name Dicloxacillin [USAN:INN:BAN]
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DSSTOX Substance ID

DTXSID1022924
Record name Dicloxacillin
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Molecular Weight

470.3 g/mol
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Physical Description

Solid
Record name Dicloxacillin
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Solubility

2.96e-02 g/L
Record name Dicloxacillin
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CAS No.

3116-76-5
Record name Dicloxacillin
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Record name DICLOXACILLIN
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Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Dicloxacillin Sodium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin sodium is a semi-synthetic, penicillinase-resistant penicillin antibiotic.[1][2] It is widely used in the treatment of infections caused by susceptible Gram-positive bacteria, particularly beta-lactamase-producing Staphylococcus aureus.[1][2] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies pertaining to this compound sodium, intended to support research and development activities in the pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

This compound sodium is the monohydrate sodium salt of this compound.[3] The core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. The side chain, a 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxamido group, confers resistance to bacterial β-lactamase enzymes.[2]

Chemical and Physical Data
PropertyValueReference
Chemical Formula C₁₉H₁₆Cl₂N₃NaO₅S·H₂O[3][4]
Molecular Weight 510.32 g/mol [2][4]
CAS Number 13412-64-1 (monohydrate)[3][4]
Appearance White or almost white, crystalline powder[3]
Melting Point 222-225 °C (decomposes)[5][6]
Solubility Freely soluble in water and methanol; soluble in ethanol.[3]
pKa 2.8[5]
Specific Optical Rotation +128° to +143°[1]
Pharmacokinetic Properties
ParameterValueReference
Bioavailability ~50-70%[7]
Protein Binding 97.9 ± 0.6%
Peak Plasma Concentration (Cmax) 10-17 mcg/mL (after 500 mg oral dose)
Time to Peak Plasma Concentration (Tmax) 1-1.5 hours[7]
Elimination Half-life (t1/2) ~0.7 hours
Excretion Primarily as unchanged drug in urine[7]

Mechanism of Action

This compound sodium exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8] This process involves the following key steps:

  • Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to and inactivates PBPs, which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][8][9]

  • Inhibition of Transpeptidation : This binding prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.[1][2]

  • Cell Lysis : The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[8]

The isoxazolyl group on the side chain provides steric hindrance, protecting the β-lactam ring from hydrolysis by penicillinase enzymes produced by resistant bacteria.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inactivates Peptidoglycan_Synthesis Peptidoglycan Synthesis This compound->Peptidoglycan_Synthesis Inhibits PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains integrity of Cell_Lysis Cell Lysis Peptidoglycan_Synthesis->Cell_Lysis Leads to

Mechanism of action of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A validated RP-HPLC method for the simultaneous determination of this compound sodium and cefpodoxime proxetil in tablet form has been reported.[9]

  • Instrumentation : HPLC system with a UV detector.

  • Column : Kromasil C18 (250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase : Acetonitrile:Methanol:Trifluoroacetic acid (0.001%) with pH adjusted to 6.5 (30:50:20, v/v/v).[9]

  • Flow Rate : 1.0 mL/min.[9]

  • Detection : UV at 235 nm.[9]

  • Procedure :

    • Prepare a standard stock solution of this compound sodium in the mobile phase.

    • Prepare sample solutions from the pharmaceutical dosage form.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound sodium in the sample.

HPLC_Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (ACN:MeOH:TFA, pH 6.5) Start->Prepare_Mobile_Phase Prepare_Standard Prepare Standard Solution Prepare_Mobile_Phase->Prepare_Standard Prepare_Sample Prepare Sample Solution Prepare_Mobile_Phase->Prepare_Sample HPLC_System_Setup HPLC System Setup (Column, Flow Rate, Detector) Prepare_Standard->HPLC_System_Setup Prepare_Sample->HPLC_System_Setup Inject_Solutions Inject Standard and Sample Solutions HPLC_System_Setup->Inject_Solutions Data_Acquisition Data Acquisition (Chromatogram) Inject_Solutions->Data_Acquisition Data_Analysis Data Analysis (Peak Area, Concentration) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Workflow for HPLC analysis of this compound.
High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method has been developed for the determination of this compound in simulated urine.

  • Stationary Phase : Aluminum-backed silica gel 60 F254 plates.

  • Mobile Phase : Toluene:Methanol:Triethylamine (4:6:0.5% v/v/v).

  • Chamber Saturation Time : 15 minutes.

  • Detection : Densitometric scanning at 227 nm.

  • Procedure :

    • Prepare standard and sample solutions.

    • Apply the solutions as bands onto the HPTLC plate.

    • Develop the plate in a saturated chamber with the mobile phase.

    • Dry the plate and perform densitometric analysis.

HPTLC_Workflow Start Start Prepare_Solutions Prepare Standard and Sample Solutions Start->Prepare_Solutions Plate_Preparation Apply Solutions as Bands on HPTLC Plate Prepare_Solutions->Plate_Preparation Chromatographic_Development Develop Plate in Saturated Chamber Plate_Preparation->Chromatographic_Development Drying Dry the Plate Chromatographic_Development->Drying Densitometric_Analysis Densitometric Analysis at 227 nm Drying->Densitometric_Analysis Quantification Quantification Densitometric_Analysis->Quantification End End Quantification->End

Workflow for HPTLC analysis of this compound.
UV-Visible Spectrophotometry

A UV spectrophotometric method has been validated for the quality control of this compound sodium in capsules.[2]

  • Instrument : UV-Visible Spectrophotometer.

  • Solvent : Distilled water.[7][10]

  • Wavelength of Maximum Absorbance (λmax) : 274 nm.[2][7]

  • Procedure :

    • Prepare a stock solution of this compound sodium in distilled water.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standard solutions at 274 nm and construct a calibration curve.

    • Prepare a sample solution from the dosage form and measure its absorbance at 274 nm.

    • Determine the concentration of this compound sodium in the sample using the calibration curve.

Iodometric Assay

This is a titrimetric method for the assay of penicillins.

  • Principle : The penicillin molecule is hydrolyzed by sodium hydroxide, which opens the β-lactam ring. The resulting penicilloic acid does not consume iodine. The intact penicillin consumes a specific amount of iodine. The unreacted iodine is then back-titrated with a standard solution of sodium thiosulfate.

  • Reagents : 1.0 N Sodium Hydroxide, 1.2 N Hydrochloric Acid, 0.01 N Iodine VS, 0.01 N Sodium Thiosulfate VS, Starch Indicator TS.[11]

  • Procedure :

    • Dissolve an accurately weighed quantity of this compound sodium in Buffer No. 1 to obtain a known concentration.

    • To one of two flasks (Assay Preparation), add 2.0 mL of 1.0 N sodium hydroxide, mix, and let stand for 15 minutes.

    • To the second flask (Blank), add the sample solution.

    • To both flasks, add 2.0 mL of 1.2 N hydrochloric acid and 10.0 mL of 0.01 N iodine VS. Stopper and let stand for 15 minutes.

    • Titrate the excess iodine in each flask with 0.01 N sodium thiosulfate VS, adding starch indicator near the endpoint.

    • The difference in the volume of sodium thiosulfate consumed between the blank and the assay preparation is proportional to the amount of this compound sodium.

Stability

This compound sodium is sensitive to moisture and heat. It degrades in a humid atmosphere, and the decomposition is accelerated at higher temperatures.[3] Reconstituted oral suspensions are stable for a limited period under refrigeration.[5] The degradation in aqueous solutions follows pseudo-first-order kinetics.[10]

Conclusion

This technical guide has provided a detailed overview of the molecular structure, chemical properties, and analytical methods for this compound sodium. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols and workflow diagrams provide practical guidance for laboratory professionals. A thorough understanding of these aspects is crucial for the effective development, quality control, and clinical application of this important antibiotic.

References

An In-depth Technical Guide to the Synthesis Pathways and Chemical Synthesis of Dicloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical synthesis of dicloxacillin, a semi-synthetic β-lactam antibiotic. The synthesis is a multi-step process, primarily involving the preparation of the characteristic 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride side chain and its subsequent acylation of the 6-aminopenicillanic acid (6-APA) nucleus. This document outlines the key synthesis pathways, provides detailed experimental protocols for the critical reaction steps, and presents quantitative data in structured tables for comparative analysis. Additionally, a visual representation of the synthetic workflow is provided to facilitate a comprehensive understanding of the process.

Introduction

This compound is a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[1] Its efficacy against β-lactamase-producing bacteria, particularly Staphylococcus aureus, makes it a clinically significant therapeutic agent. The chemical structure of this compound features the core penicillin scaffold, a β-lactam ring fused to a thiazolidine ring, with a distinctive isoxazolyl side chain. This side chain is crucial for its resistance to enzymatic degradation by penicillinases.[1] The synthesis of this compound, therefore, hinges on the efficient construction of this side chain and its amide linkage to the 6-amino position of the penicillin nucleus.

Core Synthesis Pathway

The synthesis of this compound can be broadly divided into two key stages:

  • Synthesis of the Isoxazolyl Side Chain: The preparation of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride.

  • Acylation Reaction: The coupling of the activated side chain with 6-aminopenicillanic acid (6-APA) to form this compound.

The overall synthetic scheme is depicted below:

Dicloxacillin_Synthesis_Workflow cluster_side_chain Side Chain Synthesis cluster_acylation Acylation and Final Product Formation A 2,6-Dichlorobenzaldehyde D 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid A->D Reaction with B & C B Hydroxylamine C Ethyl Acetoacetate F 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride D->F Chlorination E Thionyl Chloride (SOCl2) E->F H This compound Acid F->H Acylation G 6-Aminopenicillanic Acid (6-APA) G->H J This compound Sodium H->J Salt Formation I Sodium Bicarbonate or Sodium 2-ethylhexanoate I->J

Figure 1: A high-level overview of the this compound synthesis workflow.

Synthesis of the Isoxazolyl Side Chain

The synthesis of the key intermediate, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, is a critical step that imparts the characteristic properties to the final antibiotic.

Synthesis of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid

The formation of the isoxazole ring is typically achieved through a condensation reaction. While various methods exist, a common approach involves the reaction of a substituted benzaldehyde with hydroxylamine and a β-ketoester.

Experimental Protocol:

A detailed experimental protocol for a related intermediate, 2-amino-6-chlorobenzoic acid, which can be a precursor in some synthetic variations, is described in patent CN105801443A.[2] The general principles can be adapted for the synthesis of the dichlorophenyl derivative.

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel is charged with 2,6-dichlorobenzaldehyde.

  • Reagent Addition: Hydroxylamine hydrochloride and ethyl acetoacetate are added to the reaction mixture. The reaction is typically carried out in a suitable solvent such as ethanol.

  • Reaction Conditions: The mixture is heated to reflux for several hours to facilitate the cyclization and formation of the isoxazole ring.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified by recrystallization to yield 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Conversion to 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride

The carboxylic acid is then activated by converting it to the more reactive acid chloride.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid is added.[3]

  • Chlorination: Thionyl chloride is added in excess, often with a catalytic amount of N,N-dimethylformamide (DMF).[3]

  • Reaction Conditions: The mixture is stirred, and the reaction proceeds, often with gentle heating, until the evolution of sulfur dioxide and hydrogen chloride gas ceases.

  • Isolation: The excess thionyl chloride is removed under reduced pressure to yield the crude 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.

Acylation of 6-Aminopenicillanic Acid (6-APA)

The final and crucial step in the synthesis is the coupling of the activated isoxazolyl side chain with the 6-APA nucleus. This reaction forms the amide bond that defines this compound.

Experimental Protocol:

  • Preparation of 6-APA Solution: 6-Aminopenicillanic acid is suspended in an aqueous solvent, such as a mixture of acetone and water.

  • pH Adjustment: The pH of the 6-APA suspension is adjusted to a neutral or slightly alkaline range (typically pH 7-8) with a base, such as sodium hydroxide, to dissolve the 6-APA.

  • Acylation: A solution of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride in a suitable organic solvent (e.g., acetone) is added to the 6-APA solution. The pH is maintained at 7-8 during the addition by the continuous addition of a base.

  • Reaction Conditions: The reaction is typically carried out at a low temperature (0-5 °C) to minimize the degradation of the β-lactam ring.

  • Acidification and Extraction: After the reaction is complete, the mixture is acidified to a pH of approximately 2 with an acid, such as dilute sulfuric acid. The this compound acid is then extracted into an organic solvent like dichloromethane or methyl acetate.

  • Salt Formation and Isolation: The organic layer containing the this compound acid is treated with a sodium salt, such as sodium bicarbonate or sodium 2-ethylhexanoate, to form the sodium salt of this compound. The final product is then precipitated, filtered, washed, and dried.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound and its intermediates.

Table 1: Reaction Conditions and Yields for the Synthesis of a Key Intermediate

ParameterValueReference
Reaction Synthesis of 2-amino-6-chlorobenzoic acid[2]
Reactants 2-chloro-6-nitrobenzoic acid, cerium chloride, potassium chloride, potassium bisulfite[2]
Solvent 4-hydroxyl-3-methoxyphenthyl alcohol[2]
Temperature 60-65 °C[2]
Reaction Time 5-7 hours[2]
Yield Up to 90%[2]

Table 2: Purity and Concentration of this compound Acid Solution

ParameterValueReference
Concentration 0.056 g/ml - 0.246 g/ml[4]
Moisture Content 3.2 wt% - 8.2 wt%[4]
Purity (Main Peak) 99.77%

Experimental Workflow Diagram

The following diagram illustrates the detailed experimental workflow for the acylation of 6-APA to produce this compound sodium.

Dicloxacillin_Acylation_Workflow cluster_preparation Reactant Preparation cluster_reaction Acylation Reaction cluster_workup Work-up and Isolation A Suspend 6-APA in Water B Adjust pH to 7-8 with NaOH to dissolve 6-APA A->B D Add Acid Chloride solution to 6-APA solution at 0-5 °C B->D C Dissolve Side Chain Acid Chloride in Acetone C->D E Maintain pH at 7-8 with NaOH during addition D->E F Acidify to pH 2 with H2SO4 E->F G Extract with Dichloromethane F->G H Separate Organic Layer G->H I Add Sodium 2-ethylhexanoate solution H->I J Precipitate this compound Sodium I->J K Filter, Wash, and Dry J->K

Figure 2: Detailed workflow for the acylation of 6-APA and isolation of this compound sodium.

Conclusion

The synthesis of this compound is a well-established process that relies on the strategic formation of a penicillinase-resistant side chain and its efficient coupling to the 6-APA nucleus. This guide has provided a comprehensive overview of the key synthetic steps, detailed experimental protocols, and relevant quantitative data. The provided workflow diagrams offer a clear visual representation of the synthesis process. A thorough understanding of these synthetic pathways is essential for process optimization, impurity profiling, and the development of novel penicillin-based antibiotics.

References

pharmacokinetics and oral absorption of dicloxacillin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Oral Absorption of Dicloxacillin In Vivo

Introduction

This compound is a semi-synthetic, isoxazolyl penicillin antibiotic characterized by its resistance to penicillinase enzymes produced by certain bacteria, particularly Staphylococcus aureus.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which disrupts the cross-linking of peptidoglycan, leading to cell lysis.[1][3][4] This guide provides a comprehensive overview of the in vivo pharmacokinetics and oral absorption of this compound, tailored for researchers, scientists, and drug development professionals. It synthesizes quantitative data from various clinical studies, details experimental methodologies, and visualizes key pathways and processes.

Oral Absorption and Bioavailability

Following oral administration, this compound is absorbed rapidly but incompletely from the gastrointestinal tract.[3][5] The oral bioavailability is reported to be in the range of 35% to 76%.[6][7] One study in healthy volunteers calculated the mean absolute bioavailability of a 2 g oral dose to be 48.8% based on the area under the serum concentration-time curve (AUC) and 74.1% based on cumulative urinary excretion.[8][9][10] In children, the average oral bioavailability was determined to be approximately 60%.[11]

Peak plasma concentrations (Cmax) are typically achieved within 1 to 1.5 hours after ingestion in a fasted state.[3][5] The presence of food in the stomach can delay and reduce the oral absorption of this compound, and it is therefore often recommended to be taken on an empty stomach.[4][5][6]

Factors Influencing Oral Absorption

Several factors can influence the oral absorption of this compound. The primary factor is the co-administration with food.[5] Additionally, this compound is a substrate of the efflux transporter P-glycoprotein (P-gp).[12] Studies have investigated whether this compound can induce P-gp in vivo, which could lead to drug-drug interactions by affecting the absorption of other P-gp substrates.[13][14]

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound is characterized by rapid absorption, high protein binding, a short elimination half-life, and dose-proportional exposure.

Single-Dose Pharmacokinetics

In a study with healthy volunteers receiving single oral doses ranging from 0.25 g to 2.0 g, both the maximum plasma drug concentration (Cmax) and the area under the concentration-time curve (AUC) increased in a dose-proportional manner.[15][16] The mean elimination half-life (t₁/₂) was relatively consistent across doses, averaging around 1.5 hours.[10][15]

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter 0.25 g Dose (n=16) 0.5 g Dose (n=16) 1.0 g Dose (n=16) 2.0 g Dose (n=16)
Cmax (µg/mL) 13.62 ± 3.85 24.28 ± 10.73 45.02 ± 18.68 79.97 ± 34.47
AUC₀₋₁₀ ₕ (µg·h/mL) 31.60 ± 6.71 61.40 ± 14.27 108.73 ± 27.14 203.29 ± 52.89
Tmax (h) 0.75 (median) 1.0 (median) 1.0 (median) 1.25 (median)
t₁/₂ (h) 1.38 ± 0.22 1.46 ± 0.21 1.58 ± 0.35 1.71 ± 0.40
Ae₀₋₂₄ ₕ (%) 50.10 ± 11.23 49.00 ± 11.13 38.65 ± 10.15 42.39 ± 9.07

Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax which is median. Cmax: Maximum plasma concentration; AUC₀₋₁₀ ₕ: Area under the plasma concentration-time curve from 0 to 10 hours; Tmax: Time to reach Cmax; t₁/₂: Elimination half-life; Ae₀₋₂₄ ₕ: Cumulative urinary excretion from 0 to 24 hours.

Multiple-Dose Pharmacokinetics

Following multiple-dose regimens (q6h), this compound reaches a steady state quickly, and no significant drug accumulation occurs.[15] This is consistent with its short elimination half-life.[10][15] The pharmacokinetic parameters at steady state are similar to those observed after a single dose.[10][15]

Table 2: Multiple-Dose (Steady State) Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter 0.25 g q6h (n=16) 0.5 g q6h (n=16)
Cmax,ss (µg/mL) 14.76 ± 4.51 26.54 ± 10.19
AUC₀₋₁₀ ₕ,ss (µg·h/mL) 33.72 ± 7.96 62.06 ± 16.48
Tmax,ss (h) 0.75 (median) 0.75 (median)
t₁/₂,ss (h) 1.40 ± 0.24 1.51 ± 0.38

Data sourced from Wu et al. (2015).[15] Values are presented as Mean ± SD, except for Tmax which is median. Data collected on Day 3 of dosing. Cmax,ss: Maximum plasma concentration at steady state; AUC₀₋₁₀ ₕ,ss: Area under the plasma concentration-time curve from 0 to 10 hours at steady state; Tmax,ss: Time to reach Cmax at steady state; t₁/₂,ss: Elimination half-life at steady state.

Distribution and Protein Binding

Once absorbed, this compound is widely distributed into various body fluids and tissues, including pleural fluid, bile, bone, and amniotic fluid.[5][6] A key characteristic of this compound is its high degree of binding to serum proteins, primarily albumin.[3][5] Studies report protein binding to be between 95% and 98%.[6] Specifically, values of 97.9% and 96.4-97.2% have been determined.[5][17][18] This extensive binding influences its distribution and elimination.

Metabolism and Excretion

This compound is primarily excreted unchanged in the urine through both glomerular filtration and active tubular secretion.[3][5] Following a single oral dose, between 38% and 50% of the drug is recovered in the urine within 24 hours.[15] Hepatic metabolism accounts for a smaller portion of its elimination (less than 30%).[6] Nonrenal elimination also includes excretion in the bile.[5]

A significant aspect of this compound's metabolism is its role as an inducer of cytochrome P450 (CYP) enzymes.[12] In vivo and in vitro studies have demonstrated that this compound induces CYP2C9, CYP2C19, and CYP3A4.[12][19] This induction is believed to occur through the activation of the pregnane X receptor (PXR).[12][14] This property creates a potential for clinically relevant drug-drug interactions, particularly with medications that are substrates for these enzymes, such as warfarin.[5][12]

cluster_Absorption Oral Absorption & Distribution cluster_Disposition Distribution, Metabolism & Excretion cluster_Binding Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral Oral Administration (this compound Capsule) GIT GI Tract Oral->GIT Dissolution Systemic Systemic Circulation GIT->Systemic Absorption (35-76%) Protein Plasma Protein Binding (~98% to Albumin) Systemic->Protein Tissues Distribution to Tissues (Bone, Bile, Pleural Fluid) Systemic->Tissues Liver Liver (Hepatic Metabolism) Systemic->Liver Kidney Kidney (Primary Route) Systemic->Kidney Food Food Intake Food->GIT Delays & Reduces Absorption PXR PXR Activation Liver->PXR Bile_Ex Biliary Excretion (Minor Route) Liver->Bile_Ex CYP Induction of CYP3A4 & CYP2C Enzymes PXR->CYP DDI Potential Drug-Drug Interactions (e.g., Warfarin) CYP->DDI Excretion Urinary Excretion (Unchanged Drug) Kidney->Excretion Glomerular Filtration & Tubular Secretion cluster_Setup Study Setup cluster_Phases Dosing & Sampling Phases cluster_Single Single-Dose Phase (4-Way Crossover) cluster_Multiple Multiple-Dose Phase (2-Way Crossover) cluster_Analysis Analysis Recruit Subject Recruitment (Healthy Volunteers) Screen Screening & Informed Consent Recruit->Screen Random Randomization Screen->Random Dose_S Administer Single Dose (0.25g, 0.5g, 1.0g, 2.0g) Random->Dose_S Dose_M Administer Multiple Doses (e.g., 0.5g q6h for 3 days) Random->Dose_M Sample_S Timed Blood & Urine Collection (0-12h for Blood, 0-24h for Urine) Dose_S->Sample_S Washout 5-Day Washout Period Sample_S->Washout Process Sample Processing (Centrifugation & Storage at -70°C) Sample_S->Process Washout->Dose_S Sample_M Trough & Post-Dose Blood/Urine Collection Sample_M->Process LCMS Bioanalysis (LC-MS/MS) Process->LCMS PK_Calc Pharmacokinetic Analysis (NCA: Cmax, AUC, t½) LCMS->PK_Calc

References

The Antibacterial Spectrum of Dicloxacillin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicloxacillin is a narrow-spectrum, semi-synthetic penicillin antibiotic renowned for its stability against penicillinases, the enzymes produced by some bacteria that inactivate many other penicillins.[1][2] This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used to determine its efficacy. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on quantitative data and detailed methodologies.

Introduction

This compound belongs to the isoxazolyl penicillin class, a group of penicillinase-resistant penicillins developed to combat infections caused by penicillinase-producing Staphylococcus aureus.[2] Like other β-lactam antibiotics, its primary mode of action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell lysis and death.[3][4] Its spectrum of activity is primarily focused on Gram-positive bacteria, with particular potency against methicillin-susceptible Staphylococcus aureus (MSSA).[5]

Spectrum of Antibacterial Activity

This compound's antibacterial activity is concentrated against Gram-positive cocci. It is notably effective against penicillinase-producing strains of Staphylococcus aureus. While it demonstrates activity against some streptococcal species, it is generally less potent than natural penicillins against these organisms.[6] this compound has limited to no significant activity against Gram-negative bacteria and anaerobic organisms.[7][8]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Bacterial SpeciesNumber of IsolatesMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Staphylococcus aureus (MSSA)3880.030.125≤0.015 - 4
Coagulase-Negative Staphylococci (CNS)530.1254≤0.015 - >16
Streptococcus pneumoniae26228≤0.015 - >16
Other Streptococcus species540.060.5≤0.015 - >16
Haemophilus influenzae548160.125 - >16
Moraxella catarrhalis568160.25 - >16

Data sourced from Zhao et al., 2017.[8]

Mechanism of Action

This compound, like all β-lactam antibiotics, disrupts the synthesis of the bacterial cell wall. This process is critical for maintaining the structural integrity of the bacterium, protecting it from osmotic stress.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[3][9] PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan backbone. By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive. This inhibition of cross-linking weakens the cell wall, leading to cell lysis and bacterial death.[3]

This compound Mechanism of Action Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Inhibits Transpeptidation Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis (Bacterial Death) Peptidoglycan_Synthesis->Cell_Lysis Leads to

Caption: this compound inhibits bacterial cell wall synthesis.

Mechanisms of Resistance

Bacterial resistance to this compound can emerge through several mechanisms. The most clinically significant is the alteration of the target site, the penicillin-binding proteins.

  • Alteration of Penicillin-Binding Proteins (PBPs): The primary mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA) is the acquisition of the mecA gene, which encodes for a modified PBP called PBP2a. PBP2a has a low affinity for β-lactam antibiotics, including this compound, allowing the bacterium to continue cell wall synthesis even in the presence of the drug.

  • Beta-Lactamase Production: While this compound is resistant to many common staphylococcal penicillinases, some bacteria may produce extended-spectrum β-lactamases (ESBLs) or other novel β-lactamases that can hydrolyze the β-lactam ring of this compound, rendering it inactive.

Experimental Protocols

The in vitro activity of this compound is primarily determined using two standardized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Broth Microdilution for MIC Determination

This method determines the minimum concentration of an antibiotic that inhibits the growth of a bacterium in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacterium.

Broth Microdilution Workflow Broth Microdilution for MIC Determination Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound in Broth Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination via broth microdilution.

Kirby-Bauer Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • This compound disks (1 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the broth microdilution method.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized inoculum and the excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of the MHA plate is then swabbed in three directions to ensure a uniform lawn of bacterial growth.

  • Disk Application: A this compound disk (1 µg) is aseptically placed on the surface of the inoculated agar plate.

  • Incubation: The plate is incubated in an inverted position at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. The zone size is then interpreted as "Susceptible," "Intermediate," or "Resistant" according to standardized breakpoints provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Kirby-Bauer Disk Diffusion Workflow Kirby-Bauer Disk Diffusion Susceptibility Testing Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Mueller-Hinton Agar Plate Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret_Results Interpret as Susceptible, Intermediate, or Resistant Measure_Zone->Interpret_Results End End Interpret_Results->End

Caption: Workflow for Kirby-Bauer disk diffusion testing.

Conclusion

This compound remains a valuable therapeutic agent for the treatment of infections caused by penicillinase-producing Staphylococcus aureus. Its narrow spectrum of activity makes it a targeted therapy, minimizing the impact on the patient's normal microbiota. A thorough understanding of its antibacterial spectrum, mechanism of action, and the standardized methods for susceptibility testing is crucial for its appropriate and effective use in both clinical and research settings. The continued surveillance of resistance patterns through standardized protocols is essential to preserve the utility of this important antibiotic.

References

An In-depth Technical Guide to the Molecular Mechanisms of Dicloxacillin Resistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Mechanisms of Dicloxacillin Resistance

This compound, a semisynthetic isoxazolyl penicillin, is designed to be stable against penicillinases produced by Staphylococcus aureus. However, resistance to this antibiotic has emerged through two primary molecular mechanisms: the acquisition of the mecA gene, leading to altered penicillin-binding proteins (PBPs), and the hyperproduction of β-lactamases encoded by the blaZ gene.

mecA-Mediated Resistance: The Role of PBP2a

The predominant mechanism of high-level this compound resistance in S. aureus is the acquisition of the mecA gene. This gene is carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec). The mecA gene encodes a unique penicillin-binding protein, PBP2a (also known as PBP2'), which has a low affinity for β-lactam antibiotics, including this compound.

In susceptible S. aureus strains, this compound effectively inhibits the native PBPs, which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall. This inhibition disrupts cell wall synthesis, leading to bacterial cell death. However, in the presence of PBP2a, cell wall synthesis can continue even when the native PBPs are inactivated by this compound, thus conferring resistance.

The expression of mecA is regulated by the mecI and mecR1 genes, which are often located upstream of mecA. MecR1 is a transmembrane sensor that, upon binding to a β-lactam antibiotic, initiates a signaling cascade that leads to the inactivation of the MecI repressor. This derepression allows for the transcription of the mecA gene. However, in many clinical isolates, mutations or deletions in mecI and mecR1 lead to constitutive expression of mecA and, consequently, high-level resistance.

β-Lactamase-Mediated Resistance: The Role of blaZ

While this compound is designed to be resistant to staphylococcal β-lactamases, hyperproduction of the β-lactamase encoded by the blaZ gene can contribute to resistance. The blaZ gene product is an enzyme that hydrolyzes the β-lactam ring of penicillins, inactivating the antibiotic. In cases of significant overexpression, the sheer amount of β-lactamase can overcome the inherent stability of this compound, leading to clinically relevant resistance. The prevalence of the blaZ gene in methicillin-susceptible S. aureus (MSSA) bloodstream isolates has been reported to be around 77%.[1]

The expression of blaZ is controlled by a regulatory system analogous to that of mecA, consisting of the repressor blaI and the sensor-inducer blaR1. In the presence of a β-lactam, BlaR1 signals for the inactivation of the BlaI repressor, leading to the transcription of blaZ. Mutations in blaI can lead to the constitutive hyperproduction of β-lactamase.

The Interplay of Global Regulators: agr and sarA

The expression of resistance determinants in S. aureus is also influenced by global regulatory systems, such as the accessory gene regulator (agr) and the staphylococcal accessory regulator (sarA).

The agr system is a quorum-sensing system that controls the expression of a wide array of virulence factors. The agr locus consists of two divergent transcripts, RNAII and RNAIII. RNAII encodes the components of the signaling pathway, while RNAIII is the primary effector molecule. The agr system has been shown to influence antibiotic resistance, although its precise role in this compound resistance is complex and can be strain-dependent.

The sarA locus encodes the SarA protein, a global regulator that influences the expression of numerous genes, including those involved in virulence and biofilm formation. SarA can directly and indirectly regulate the expression of the agr system. Studies have shown that SarA is a major repressor of proteases and can impact the stability of various proteins, potentially including those involved in antibiotic resistance. The SarA regulon is extensive, affecting the expression of at least 390 mRNAs and 51 sRNAs.[2]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data related to this compound resistance in S. aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

Strain TypeGenetic MarkerThis compound MIC Range (µg/mL)Reference(s)
Methicillin-Susceptible S. aureus (MSSA)mecA negative0.03 - 0.125[3]
Methicillin-Resistant S. aureus (MRSA)mecA positive≥ 4[3]

Table 2: Gene Expression Changes in Response to β-Lactam Exposure

GeneInducerFold Change in ExpressionStrain BackgroundReference(s)
mecAOxacillin~8-fold increaseClinical MRSA isolate[4]
blaZOxacillinSignificant increaseS. aureus strain 2884[5]

Note: Data for oxacillin is used as a proxy for this compound due to their similar mechanism of action and induction of resistance genes.

Table 3: Prevalence of Resistance Genes in S. aureus

GenePrevalence in Clinical IsolatesPopulation StudiedReference(s)
blaZ77%MSSA bloodstream isolates[1]
blaZ100%Clinical S. aureus isolates[6]
mecA45.8%Clinical S. aureus isolates[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in S. aureus.

Determination of Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

  • Serial Dilution: Add 100 µL of the this compound stock solution to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension of the S. aureus isolate in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well from 1 to 11.

  • Incubation: Incubate the microtiter plate at 35°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

PCR for Detection of the mecA Gene
  • DNA Extraction: Extract genomic DNA from an overnight culture of the S. aureus isolate using a commercial DNA extraction kit or a standard phenol-chloroform method.

  • Primer Design: Use primers specific for the mecA gene. For example:

    • mecA-F: 5'-GTAGAAATGACTGAACGTCCGATAA-3'

    • mecA-R: 5'-CCAATTCCACATTGTTTCGGTCTAA-3' This primer pair will amplify a 310 bp product.[7]

  • PCR Reaction Mixture: Prepare a 25 µL PCR reaction containing:

    • 5 µL of 5x PCR buffer

    • 0.5 µL of 10 mM dNTPs

    • 1 µL of each primer (10 µM)

    • 0.25 µL of Taq DNA polymerase (5 U/µL)

    • 1 µL of template DNA (10-50 ng)

    • 16.25 µL of nuclease-free water

  • PCR Cycling Conditions:

    • Initial denaturation: 94°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 94°C for 45 seconds

      • Annealing: 55°C for 45 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with ethidium bromide. The presence of a band of the expected size (e.g., 310 bp) indicates the presence of the mecA gene.

β-Lactamase Activity Assay

Method: Nitrocefin-based Assay

  • Reagent Preparation: Prepare a working solution of nitrocefin (a chromogenic cephalosporin) at a concentration of 0.5 mg/mL in phosphate-buffered saline (PBS), pH 7.0.

  • Bacterial Lysate Preparation:

    • Grow the S. aureus isolate in Tryptic Soy Broth (TSB) overnight.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in PBS and lyse the cells by sonication or using a lysis buffer containing lysozyme.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the bacterial lysate to a well.

    • Add 50 µL of the nitrocefin working solution to the well.

    • Incubate at room temperature and monitor for a color change from yellow to red.

  • Interpretation: The development of a red color indicates the hydrolysis of nitrocefin by β-lactamase, signifying a positive result. The rate of color change can be quantified spectrophotometrically at 490 nm to determine the enzyme activity.

Western Blot for PBP2a Detection
  • Protein Extraction:

    • Grow S. aureus cultures to mid-log phase in TSB.

    • Induce mecA expression by adding a sub-inhibitory concentration of a β-lactam antibiotic (e.g., oxacillin) and continue incubation for a few hours.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Lyse the cells using a bead beater or sonicator.

    • Separate the membrane fraction by ultracentrifugation.

  • SDS-PAGE:

    • Quantify the protein concentration in the membrane fraction using a BCA or Bradford assay.

    • Separate 20-30 µg of protein on a 10% SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific for PBP2a (e.g., a monoclonal or polyclonal anti-PBP2a antibody) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The presence of a band at the expected molecular weight for PBP2a (approximately 78 kDa) confirms its expression.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and a typical experimental workflow for investigating this compound resistance in S. aureus.

agr_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AIP AIP AgrC AgrC (Sensor Kinase) AIP->AgrC Binding AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation AgrB AgrB (Processing/Export) AgrB->AIP Export AgrD AgrD (Precursor Peptide) AgrD->AgrB P_AgrA P-AgrA P2_promoter P2 Promoter P_AgrA->P2_promoter Activation P3_promoter P3 Promoter P_AgrA->P3_promoter Activation RNAII RNAII Transcript P2_promoter->RNAII Transcription RNAIII RNAIII Transcript (Effector Molecule) P3_promoter->RNAIII Transcription Virulence_Factors Toxin & Exoenzyme Expression RNAIII->Virulence_Factors Upregulation Surface_Proteins Surface Protein Expression RNAIII->Surface_Proteins Downregulation

Caption: The agr quorum-sensing signaling pathway in S. aureus.

sarA_regulatory_cascade SarA SarA agr agr locus SarA->agr Activates Proteases Protease Expression SarA->Proteases Represses Biofilm_Formation Biofilm Formation SarA->Biofilm_Formation Regulates Virulence_Factors Virulence Factor Expression agr->Virulence_Factors Upregulates spa Protein A (spa) Expression agr->spa Represses

Caption: The SarA regulatory cascade and its influence on virulence.

experimental_workflow start Isolate S. aureus from Clinical Sample phenotypic_testing Phenotypic Testing start->phenotypic_testing genotypic_testing Genotypic Testing start->genotypic_testing mic MIC Determination (Broth Microdilution) phenotypic_testing->mic beta_lactamase β-lactamase Assay (Nitrocefin) phenotypic_testing->beta_lactamase data_analysis Data Analysis and Correlation mic->data_analysis beta_lactamase->data_analysis pcr PCR for mecA & blaZ genotypic_testing->pcr protein_expression Protein Expression Analysis pcr->protein_expression pcr->data_analysis western_blot Western Blot for PBP2a protein_expression->western_blot western_blot->data_analysis conclusion Characterize Resistance Mechanism data_analysis->conclusion

References

The Rise of the Isoxazolyl Penicillins: A Technical History of Overcoming Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Drug Development Professionals

Introduction

The discovery of penicillin by Alexander Fleming in 1928 heralded a new era in medicine, but the widespread use of this miracle drug was quickly met with a formidable challenge: bacterial resistance. The emergence of penicillinase-producing strains of Staphylococcus aureus in the 1940s rendered penicillin G ineffective against a growing number of infections. This critical threat spurred a new wave of research and development, culminating in the creation of the isoxazolyl penicillins—a class of semi-synthetic antibiotics designed to withstand the enzymatic assault of resistant bacteria. This technical guide provides an in-depth exploration of the discovery, development, and key experimental methodologies behind the isoxazolyl penicillins, including oxacillin, cloxacillin, dicloxacillin, and flucloxacillin.

The Dawn of Resistance and the Quest for a Solution

The core of the penicillin molecule, the β-lactam ring, is the Achilles' heel targeted by penicillinase enzymes, which hydrolyze the ring and inactivate the antibiotic. The urgent need for penicillinase-resistant penicillins led researchers to explore modifications of the penicillin structure. The key breakthrough came with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA), which provided a versatile scaffold for the addition of various side chains.[1]

The initial approach involved creating steric hindrance around the β-lactam ring to protect it from enzymatic degradation. This led to the development of methicillin, the first penicillinase-resistant penicillin, in 1959. However, methicillin's instability in acidic conditions limited its use to parenteral administration. The search continued for an orally bioavailable and acid-stable alternative, which led to the development of the isoxazolyl penicillins. These compounds feature a bulky, electron-withdrawing isoxazolyl side chain that confers both acid stability and resistance to penicillinase.[2]

The Isoxazolyl Penicillins: A Comparative Overview

The four primary isoxazolyl penicillins—oxacillin, cloxacillin, this compound, and flucloxacillin—share a common mechanism of action and a similar spectrum of activity, primarily against Gram-positive cocci, including penicillinase-producing staphylococci and streptococci.[2] However, they exhibit key differences in their pharmacokinetic profiles, largely influenced by the nature of the halogen substitutions on the phenyl ring of the isoxazolyl side chain.

Quantitative Data Summary

The following tables summarize the key quantitative data for the isoxazolyl penicillins, providing a basis for comparison of their antimicrobial activity, pharmacokinetic properties, and serum protein binding.

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

AntibioticMethicillin-Susceptible S. aureus (MSSA) MIC (µg/mL)
Oxacillin0.25 - 2.0
Cloxacillin0.25 - 0.5
This compound0.12 - 0.25
Flucloxacillin0.25

Note: MIC values can vary depending on the strain and testing methodology. Data compiled from multiple sources.[3]

Table 2: Comparative Pharmacokinetic Properties in Humans (Oral Administration)

ParameterOxacillinCloxacillinThis compoundFlucloxacillin
Bioavailability~30%37% - 60%49% - 76%50% - 70%
Peak Serum Concentration (500 mg dose)2.5 - 5.0 µg/mL7.0 - 15.0 µg/mL10.0 - 18.0 µg/mL8.0 - 10.0 µg/mL
Elimination Half-life0.3 - 0.8 hours0.5 - 1.1 hours0.6 - 1.3 hours0.7 - 1.5 hours
Time to Peak Concentration1 hour1 hour1 hour1 hour

Data compiled from multiple sources.[4][5][6]

Table 3: Serum Protein Binding of Isoxazolyl Penicillins

AntibioticPercentage of Protein Binding in Human Serum
Oxacillin92 - 94%
Cloxacillin94 - 96%
This compound96 - 98%
Flucloxacillin93 - 95%

Data compiled from multiple sources.[7]

Experimental Protocols

Synthesis of Isoxazolyl Penicillins

The synthesis of isoxazolyl penicillins generally involves a two-step process: the preparation of the isoxazolyl side chain acid chloride and its subsequent coupling with 6-aminopenicillanic acid (6-APA).

1. Synthesis of 3-Aryl-5-methylisoxazole-4-carbonyl chloride:

This precursor is synthesized from an appropriately substituted benzaldehyde. The general steps are:

  • Step 1: Oxime Formation: The substituted benzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) to form the corresponding aldoxime.

  • Step 2: Chlorination: The aldoxime is chlorinated using a chlorinating agent such as N-chlorosuccinimide or chlorine gas to yield a hydroxamoyl chloride.

  • Step 3: Cycloaddition: The hydroxamoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with a β-keto ester, such as ethyl acetoacetate, in the presence of a base to form the isoxazole ring.

  • Step 4: Saponification: The resulting ester is saponified with a base (e.g., sodium hydroxide) to yield the isoxazole carboxylic acid.

  • Step 5: Acid Chloride Formation: The carboxylic acid is then converted to the more reactive acid chloride by treatment with a chlorinating agent like thionyl chloride or oxalyl chloride.[8][9][10]

2. Acylation of 6-Aminopenicillanic Acid (6-APA):

The final step is the acylation of the amino group of 6-APA with the prepared 3-aryl-5-methylisoxazole-4-carbonyl chloride.[1][11][12][13]

  • Procedure: 6-APA is suspended in a suitable solvent (e.g., dichloromethane or acetone) with a base (e.g., triethylamine or sodium bicarbonate) to neutralize the carboxylic acid and facilitate the reaction. The 3-aryl-5-methylisoxazole-4-carbonyl chloride, dissolved in a suitable solvent, is then added dropwise to the 6-APA suspension at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for a specified period, after which the isoxazolyl penicillin is isolated and purified.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10⁸ CFU/mL)

    • Stock solutions of the isoxazolyl penicillins

  • Procedure:

    • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in CAMHB directly in the wells of the microtiter plate. The final volume in each well is typically 100 µL.

    • Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

    • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

    • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizing Key Concepts

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

Isoxazolyl penicillins, like all β-lactam antibiotics, exert their bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This process is mediated by their covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.

Mechanism of bacterial cell wall synthesis inhibition.
Structure-Activity Relationship of Isoxazolyl Penicillins

The efficacy of isoxazolyl penicillins is dictated by the chemical nature of the side chain attached to the 6-aminopenicillanic acid core. Modifications to the phenyl ring of the isoxazolyl group have a significant impact on the drug's oral bioavailability and protein binding characteristics.

SAR Core 6-Aminopenicillanic Acid (6-APA) + Isoxazolyl Ring Oxacillin Oxacillin (H, H) Cloxacillin Cloxacillin (Cl, H) Core->Cloxacillin This compound This compound (Cl, Cl) Core->this compound Flucloxacillin Flucloxacillin (F, Cl) Bioavailability Oral Bioavailability Oxacillin->Bioavailability Lowest Protein_Binding Serum Protein Binding Oxacillin->Protein_Binding High Cloxacillin->Bioavailability Moderate Cloxacillin->Protein_Binding Higher This compound->Bioavailability Highest This compound->Protein_Binding Highest Flucloxacillin->Bioavailability High Flucloxacillin->Protein_Binding High Preclinical_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection Lead_ID Lead Identification (Novel Isoxazolyl Side Chain) Synthesis Chemical Synthesis of New Analogue Lead_ID->Synthesis MIC_Test MIC Determination (vs. Target Pathogens) Synthesis->MIC_Test Penicillinase_Stability Penicillinase Stability Assay MIC_Test->Penicillinase_Stability Protein_Binding_Assay Serum Protein Binding Assay Penicillinase_Stability->Protein_Binding_Assay PK_Studies Pharmacokinetic Studies (Animal Models) Protein_Binding_Assay->PK_Studies Efficacy_Models Infection Models (e.g., Mouse Sepsis) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies IND_Enabling IND-Enabling Studies Tox_Studies->IND_Enabling Clinical_Candidate Selection of Clinical Candidate IND_Enabling->Clinical_Candidate

References

An In-depth Technical Guide to the Chemical Stability and Degradation Products of Dicloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin, a semi-synthetic penicillin antibiotic, is recognized for its resistance to beta-lactamase enzymes, making it effective against a range of bacterial infections.[1][2] However, like all beta-lactam antibiotics, this compound is susceptible to degradation under various environmental conditions, which can impact its therapeutic efficacy and potentially lead to the formation of allergenic or inactive byproducts. This technical guide provides a comprehensive overview of the chemical stability of this compound, its degradation pathways, and the resulting degradation products. Understanding these aspects is critical for the development of stable pharmaceutical formulations, the establishment of appropriate storage conditions, and the implementation of accurate analytical methods for quality control.

This compound sodium is known to be sensitive to humidity and elevated temperatures, with its stability being significantly influenced by the pH of its environment.[3] Aqueous solutions of this compound are most stable within a pH range of 5.5 to 6.5.[4] The degradation of this compound generally follows pseudo-first-order kinetics in aqueous solutions.[5][6] This guide will delve into the specifics of its degradation under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, providing valuable insights for researchers and professionals in the pharmaceutical field.

Chemical Stability of this compound

The stability of this compound is a critical factor in its formulation, storage, and therapeutic use. Its degradation is influenced by several factors, primarily pH, temperature, and light.

Influence of pH

The pH of the medium is a primary determinant of this compound's stability. Aqueous solutions of this compound sodium exhibit maximum stability in the pH range of 5.5 to 6.5.[4] Outside of this range, the rate of degradation increases significantly. Both acidic and basic conditions catalyze the hydrolysis of the β-lactam ring, a key structural feature for the antibiotic's activity.

Influence of Temperature

Temperature plays a crucial role in the degradation kinetics of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation process. Studies on this compound sodium in oral suspension have shown that the degradation follows first-order kinetics at elevated temperatures (40, 60, and 80 °C). Conversely, at lower temperatures (25, 4, and -20 °C), the degradation process appears to follow zero-order kinetics. Reconstituted oral suspensions of this compound are stable for 7 days at room temperature and for 14 days when refrigerated (2 to 8°C).[4]

Influence of Light (Photostability)

Exposure to light can also contribute to the degradation of this compound. While specific photostability studies are not as extensively reported as pH and temperature effects, it is a standard practice in pharmaceutical development to protect light-sensitive compounds from photolytic degradation. Forced degradation studies often include exposure to UV and visible light to assess the potential for photodegradation and to ensure that analytical methods can separate any resulting photodegradants from the parent drug.

Degradation Pathways and Products

The degradation of this compound proceeds through several pathways, primarily involving the cleavage of the β-lactam ring. This process leads to the formation of several identifiable degradation products. The primary mechanism of degradation is hydrolysis, which can be catalyzed by both acid and base.

The most common degradation products of this compound include:

  • Dicloxacilloic Acid (Penicilloic Acid of this compound): This is the major product of the hydrolytic cleavage of the β-lactam ring. The formation of penicilloic acids is a common degradation pathway for all penicillins and results in the loss of antibacterial activity.

  • Dicloxapenilloic Acid (Penilloic Acid of this compound): This product is formed from the rearrangement of dicloxacilloic acid, particularly under acidic conditions, and involves decarboxylation.[7]

  • This compound Glycine Analog: This impurity can also be formed during the degradation process.[2]

  • Other Degradants: More complex degradation pathways can lead to the formation of other minor products, which can be identified through forced degradation studies and sophisticated analytical techniques.

Below is a diagram illustrating the primary degradation pathway of this compound.

Dicloxacillin_Degradation This compound This compound Penicilloic_Acid Dicloxacilloic Acid (Penicilloic Acid of this compound) This compound->Penicilloic_Acid Hydrolysis (H₂O, H⁺ or OH⁻) Penilloic_Acid Dicloxapenilloic Acid (Penilloic Acid of this compound) Penicilloic_Acid->Penilloic_Acid Rearrangement & Decarboxylation (Acidic conditions)

Caption: Primary degradation pathway of this compound.

Quantitative Degradation Data

The degradation of this compound in aqueous solutions typically follows pseudo-first-order kinetics.[5][6] The rate of degradation can be significantly influenced by pH and temperature. The following tables summarize the available quantitative data on the degradation kinetics of this compound and its stability under various conditions.

Table 1: Degradation Rate Constants (k) of this compound at Various pH and Temperatures

pHTemperature (°C)Rate Constant (k)Order of ReactionReference
AcidicNot SpecifiedNot SpecifiedPseudo-first-order[5][6]
5.5 - 6.5Not SpecifiedMost StableNot Specified[4]
AlkalineNot SpecifiedNot SpecifiedPseudo-first-order[5][6]
40Not SpecifiedNot SpecifiedFirst-order
60Not SpecifiedNot SpecifiedFirst-order
80Not SpecifiedNot SpecifiedFirst-order
25Not SpecifiedNot SpecifiedZero-order
4Not SpecifiedNot SpecifiedZero-order
-20Not SpecifiedNot SpecifiedZero-order

Table 2: Stability of Reconstituted this compound Sodium Oral Suspension

Storage ConditionTemperatureStability PeriodReference
Room Temperature25°C7 days[4]
Refrigerated2 - 8°C14 days[4]

Experimental Protocols

The study of this compound's stability and its degradation products relies on well-defined experimental protocols. Forced degradation studies are essential to identify potential degradants and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies, or stress testing, are carried out to accelerate the degradation of a drug substance to identify its likely degradation products and to establish its intrinsic stability. The following are typical conditions for the forced degradation of this compound:

  • Acid Hydrolysis:

    • Protocol: Dissolve this compound in 0.1 N HCl and reflux for a specified period (e.g., 2-4 hours) at a controlled temperature (e.g., 60-80°C). Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Protocol: Dissolve this compound in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 30-60 minutes). Neutralize the solution before analysis. Basic hydrolysis is typically much faster than acidic hydrolysis.

  • Oxidative Degradation:

    • Protocol: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) at room temperature for a specified period (e.g., up to 24 hours).

  • Thermal Degradation:

    • Protocol: Expose solid this compound powder to dry heat in an oven at a high temperature (e.g., 105°C) for an extended period (e.g., 24-72 hours).

  • Photolytic Degradation:

    • Protocol: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.

The following diagram illustrates a general workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 105°C, solid) Thermal->Analysis Photolytic Photolytic (UV/Vis light) Photolytic->Analysis API This compound API (or Drug Product) API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to Identification Peak Purity Analysis & Degradant Identification Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It should also be able to separate the degradation products from the API and from each other.

Table 3: Example of a Stability-Indicating HPLC Method for this compound

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer solution (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio.
Flow Rate Typically 1.0 mL/min
Detection UV spectrophotometer at a specific wavelength (e.g., 225 nm or 254 nm)
Column Temperature Ambient or controlled (e.g., 25°C)
Injection Volume 10-20 µL

Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The chemical stability of this compound is a multifaceted issue that is of paramount importance in the development and quality control of pharmaceutical products. This guide has provided an in-depth overview of the key factors influencing its stability, namely pH, temperature, and light. The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring, leading to the formation of inactive products such as dicloxacilloic acid and dicloxapenilloic acid.

A thorough understanding of these degradation pathways and the implementation of robust, validated stability-indicating analytical methods are essential for ensuring the safety and efficacy of this compound-containing medicines. The provided experimental protocols for forced degradation studies and HPLC analysis serve as a valuable resource for researchers and scientists in the pharmaceutical industry. Further research to quantify the degradation kinetics under a wider range of conditions would be beneficial for the development of more predictive stability models.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Dicloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

Dicloxacillin is a narrow-spectrum beta-lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing Staphylococcus species. In the context of in vitro susceptibility testing, determining the susceptibility of a bacterial isolate to this compound is crucial for guiding therapeutic choices and for surveillance of antimicrobial resistance.

Standardized methods for antimicrobial susceptibility testing (AST) are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). For penicillinase-stable penicillins like this compound, testing against Staphylococcus spp. is often performed using oxacillin or cefoxitin as a surrogate. The results from oxacillin or cefoxitin testing can be used to infer the susceptibility to other similar penicillins, including this compound.[1] This is because the primary mechanism of resistance to this class of antibiotics in staphylococci is the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a). Cefoxitin is a potent inducer of PBP2a expression and is therefore a reliable marker for detecting this resistance mechanism.[1]

This document provides detailed protocols for two standard methods of in vitro susceptibility testing for this compound: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Data Presentation

Table 1: CLSI and EUCAST Breakpoints for Staphylococcus spp. using Oxacillin and Cefoxitin
OrganismAgentMethodCLSI Breakpoints (μg/mL or mm)EUCAST Breakpoints (μg/mL or mm)
Staphylococcus aureus OxacillinMIC≤2 (S), ≥4 (R)≤2 (S), >2 (R)[2]
CefoxitinMIC≤4 (S), ≥8 (R)≤4 (S), >4 (R)[2]
CefoxitinDisk Diffusion (30 µg)≥22 (S), ≤21 (R)N/A
Staphylococcus lugdunensis OxacillinMIC≤2 (S), ≥4 (R)≤2 (S), >2 (R)[2]
CefoxitinMIC≤4 (S), ≥8 (R)≤4 (S), >4 (R)[2]
Other Staphylococcus spp. OxacillinMIC≤0.5 (S), ≥1 (R)[3][4]≤0.25 (S), >0.25 (R)[2]
CefoxitinDisk Diffusion (30 µg)≥25 (S), ≤24 (R)N/A

(S) - Susceptible; (I) - Intermediate; (R) - Resistant. Note: EUCAST uses "Susceptible, increased exposure" (I) in some cases, but for oxacillin and cefoxitin with staphylococci, a dichotomous S/R interpretation is common.

Table 2: Quality Control Ranges for Recommended ATCC® Strains
QC StrainAgentMethodCLSI QC Range (μg/mL or mm)EUCAST QC Range (μg/mL or mm)
S. aureus ATCC® 29213 OxacillinMIC0.12 - 0.5 µg/mL[2][3]N/A
CefoxitinMIC1 - 4 µg/mL[2][3]N/A
S. aureus ATCC® 25923 OxacillinDisk Diffusion (1 µg)18 - 24 mm[5][6][7]19 - 25 mm
CefoxitinDisk Diffusion (30 µg)23 - 29 mm23 - 29 mm

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • This compound sodium salt (or Oxacillin powder)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., sterile water or phosphate-buffered saline)

  • Incubator (35 ± 2°C)

  • Multipipettor

Protocol:

  • Preparation of Antibiotic Stock Solution:

    • Prepare a stock solution of this compound (or oxacillin) at a concentration of 1000 µg/mL in a suitable solvent (e.g., sterile distilled water).[8] The following formula can be used to calculate the amount of powder needed: Weight (mg) = (Volume (mL) x Concentration (µg/mL)) / Potency (µg/mg)

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Aliquots can be stored at -60°C or below for up to six months. Avoid repeated freeze-thaw cycles.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • Typically, 50 µL of CAMHB is added to wells 2 through 12. 100 µL of the 2x final highest concentration of the drug is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this serial dilution is continued to the desired final concentration. 50 µL is discarded from the last well.

  • Inoculum Preparation:

    • From a pure 18-24 hour culture on a non-selective agar plate, select 3-5 colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized and diluted bacterial suspension to each well containing 50 µL of the antibiotic dilutions, resulting in a final volume of 100 µL per well.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For testing oxacillin/cefoxitin against Staphylococcus spp., incubation for a full 24 hours is recommended to detect resistance.[6]

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This can be determined by visual inspection or using a microplate reader.

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antibiotics by measuring the diameter of the zone of inhibition around an antibiotic-impregnated disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Oxacillin (1 µg) or Cefoxitin (30 µg) disks

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35 ± 2°C)

  • Calipers or a ruler for measuring zone diameters

Protocol:

  • Inoculum Preparation:

    • Prepare the inoculum as described in the broth microdilution protocol (Step 3), adjusting the turbidity to match a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.

  • Application of Antibiotic Disks:

    • Aseptically apply the oxacillin (1 µg) or cefoxitin (30 µg) disks to the surface of the inoculated MHA plate.

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press the disks down with sterile forceps to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours. For detecting methicillin resistance in Staphylococcus spp., incubation for a full 24 hours is recommended.[6]

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints in Table 1.

Quality Control

Performing quality control is essential to ensure the accuracy and reproducibility of susceptibility testing results.[9][10] This involves testing reference strains with known susceptibility profiles in parallel with the clinical isolates.

  • QC Strains: As listed in Table 2, Staphylococcus aureus ATCC® 29213 is typically used for broth microdilution QC, and Staphylococcus aureus ATCC® 25923 is used for disk diffusion QC.

  • Frequency: QC testing should be performed each time a new batch of reagents is used and on each day that patient isolates are tested.

  • Acceptance Criteria: The MIC or zone diameter for the QC strain must fall within the acceptable ranges specified in Table 2. If the QC results are out of range, patient results should not be reported, and the entire procedure should be reviewed to identify and correct any errors.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_stock Prepare Antibiotic Stock Solution serial_dilute Perform Serial Dilutions of Antibiotic in 96-Well Plate prep_stock->serial_dilute prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate dilute_inoculum->inoculate incubate Incubate at 35°C for 16-24 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic interpret Interpret Results (S, I, R) using Breakpoints read_mic->interpret

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_plate Plate Setup cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum swab_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->swab_plate apply_disks Apply Antibiotic Disks (Oxacillin or Cefoxitin) swab_plate->apply_disks incubate Incubate at 35°C for 16-24 hours apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones interpret Interpret Results (S, I, R) using Breakpoints measure_zones->interpret

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

References

Preparation and Storage of Dicloxacillin Stock Solutions for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

This document provides detailed protocols for the preparation, storage, and quality control of dicloxacillin sodium stock solutions for use in research and drug development settings. This compound is a narrow-spectrum β-lactam antibiotic of the penicillin class, effective against β-lactamase-producing Gram-positive bacteria such as Staphylococcus aureus. Accurate and consistent preparation of stock solutions is critical for reliable experimental results in cell culture, microbiology, and other laboratory applications.

This compound sodium is known to be sensitive to humidity and higher temperatures, and its aqueous solutions are most stable in a pH range of 5.5 to 6.5[1]. Therefore, proper handling and storage are essential to maintain its potency. This guide outlines procedures for preparing stock solutions in common laboratory solvents and provides recommendations for storage to minimize degradation. Additionally, a simple spectrophotometric method for quality control is described to ensure the concentration of the prepared stock solutions.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: Physicochemical and Solubility Data for this compound Sodium Monohydrate

ParameterValueReference
Molecular Weight510.32 g/mol [2]
AppearanceWhite to off-white crystalline solid[2]
Solubility in WaterFreely soluble; 25 mg/mL (may require sonication)[3]
Solubility in DMSO~33 - 100 mg/mL[2][4]
Solubility in PBS (pH 7.2)~10 mg/mL[2]
Solubility in MethanolFreely soluble[5]
Solubility in EthanolSoluble[5]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureSolventMaximum Recommended Storage DurationReference
-20°CDMSO, Water1 month[4]
-80°CDMSO, Water6 months[3]
2-8°C (Refrigerated)Aqueous SolutionsNot recommended for more than one day[2]

Note: It is strongly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to degradation of the antibiotic.

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound sodium monohydrate powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene tubes (e.g., 15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature and ensure it is completely thawed and homogenous before use.

  • Weigh this compound: In a sterile conical tube, accurately weigh the desired amount of this compound sodium monohydrate powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.

  • Add DMSO: Add the calculated volume of DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex at high speed until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot: Dispense the stock solution into sterile microcentrifuge tubes in volumes appropriate for your experiments (e.g., 100 µL or 500 µL). This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C for up to one month or at -80°C for up to six months[3][4].

Protocol 2: Preparation of a 25 mg/mL this compound Stock Solution in Water

This protocol is suitable for applications where DMSO is not desired. Aqueous stock solutions are less stable and require sterile filtration.

Materials:

  • This compound sodium monohydrate powder

  • Sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene tubes (e.g., 50 mL)

  • Sterile syringe filters (0.22 µm pore size, PES or other compatible membrane)

  • Sterile syringes

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Sonicator bath

  • Vortex mixer

Procedure:

  • Weigh this compound: In a sterile conical tube, accurately weigh the desired amount of this compound sodium monohydrate. For example, to prepare 10 mL of a 25 mg/mL solution, weigh 250 mg of the powder.

  • Add Water: Add the calculated volume of sterile water to the tube.

  • Dissolve: Tightly cap the tube and vortex thoroughly. If the powder does not fully dissolve, sonicate the solution in a water bath for 10-15 minutes, or until the solution is clear[3].

  • Sterile Filtration: In a sterile environment (e.g., a laminar flow hood), draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter the solution into a new sterile conical tube.

  • Aliquot: Dispense the sterile-filtered stock solution into sterile microcentrifuge tubes.

  • Storage: Label the aliquots and store them at -20°C for up to one month or at -80°C for up to six months[3][4]. It is not recommended to store aqueous solutions at 4°C for more than a day[2].

Protocol 3: Quality Control of this compound Stock Solution by UV Spectrophotometry

This protocol provides a simple method to verify the concentration of a newly prepared this compound stock solution. This compound has a maximum absorbance (λmax) at approximately 274 nm in aqueous solutions[6][7].

Materials:

  • Prepared this compound stock solution

  • The same solvent used to prepare the stock solution (e.g., water or a relevant buffer)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a Diluted Sample:

    • Accurately prepare a dilution of your stock solution to a final theoretical concentration within the linear range of the spectrophotometer (e.g., 10-50 µg/mL). For a 25 mg/mL stock, a 1:1000 dilution (e.g., 10 µL of stock in 9.99 mL of solvent) would yield a 25 µg/mL solution.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the wavelength to 274 nm.

  • Blank Measurement:

    • Fill a quartz cuvette with the same solvent used for the dilution.

    • Place the cuvette in the spectrophotometer and zero the absorbance.

  • Sample Measurement:

    • Rinse the cuvette with the diluted this compound sample, then fill the cuvette with the sample.

    • Measure the absorbance of the diluted sample at 274 nm.

  • Concentration Check (Optional - for verification):

Visualizations

experimental_workflow Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_aqueous Aqueous Solution Specific Step cluster_final Final Steps weigh 1. Weigh this compound Sodium Powder add_solvent 2. Add Solvent (DMSO or Water) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve sterile_filter 4a. Sterile Filter (0.22 µm filter) dissolve->sterile_filter If solvent is water qc 5. Quality Control (UV-Vis at 274 nm) dissolve->qc If solvent is DMSO sterile_filter->qc aliquot 6. Aliquot into Sterile Tubes qc->aliquot store 7. Store at -20°C or -80°C aliquot->store

Caption: Workflow for this compound Stock Solution Preparation.

storage_decision_tree Decision Tree for this compound Solution Storage start Prepared Stock Solution use_freq Frequent Use? (within 1 month) start->use_freq storage_duration Long-term Storage? (> 1 month) use_freq->storage_duration No final_use Use in Experiment use_freq->final_use Yes, from -20°C aliquot storage_duration->final_use Yes, from -80°C aliquot discard Discard after recommended period storage_duration->discard No

Caption: Decision Tree for Storage and Use of this compound Solutions.

References

Application Notes and Protocols for the Use of Dicloxacillin in a Mouse Peritonitis Model for MSSA Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-susceptible Staphylococcus aureus (MSSA) remains a significant cause of community and hospital-acquired infections, including peritonitis. The mouse peritonitis model is a well-established and reproducible preclinical model for studying the efficacy of antimicrobial agents against S. aureus.[1][2][3][4][5] This model mimics key aspects of human intra-abdominal infections and is valuable for evaluating antibiotic pharmacokinetics and pharmacodynamics (PK/PD).[6][7] Dicloxacillin, a penicillinase-resistant penicillin, is a therapeutic option for MSSA infections.[6][8][9][10] These application notes provide detailed protocols for utilizing this compound in a mouse peritonitis model of MSSA infection, along with data presentation guidelines and visualizations to aid in experimental design and interpretation.

Key Experimental Considerations

  • Mouse Strain: Outbred strains like NMRI or ICR (CD-1), or inbred strains such as C57BL/6, are commonly used.[2][6]

  • Bacterial Strain: A well-characterized MSSA strain should be used, for example, ATCC 25923.[6]

  • Inoculum Preparation: The use of an adjuvant like hog gastric mucin can enhance the virulence of the S. aureus inoculum.[1][4]

  • Endpoints: Common endpoints for assessing antibiotic efficacy include animal survival and the determination of bacterial load (Colony Forming Units, CFU) in peritoneal fluid and organs.[1][4][7]

Experimental Protocols

Preparation of MSSA Inoculum
  • Streak the MSSA strain (e.g., ATCC 25923) on a suitable agar plate (e.g., Tryptic Soy Agar with 5% sheep blood) and incubate at 37°C for 18-24 hours.

  • Inoculate a single colony into a tube of Tryptic Soy Broth and incubate at 37°C with shaking until the culture reaches the logarithmic phase of growth.

  • Harvest the bacteria by centrifugation.

  • Wash the bacterial pellet with sterile 0.9% saline.

  • Resuspend the pellet in sterile 0.9% saline containing 4% hog gastric mucin to the desired final concentration (e.g., 1 x 10⁸ CFU/mL).[1][4]

  • Verify the bacterial concentration by serial dilution and plating on agar plates. The concentration of the inoculum should be confirmed to be within 15% of the estimated concentration.[1][4]

Mouse Peritonitis Model of MSSA Infection
  • Use female outbred mice (e.g., NMRI or ICR CD-1), typically 6-8 weeks old.[2][6]

  • Induce peritonitis by intraperitoneal (IP) injection of 0.5 mL of the prepared MSSA inoculum. A typical inoculum size to establish infection is around 10⁷ CFU.[2][6]

  • House the infected animals in accordance with institutional animal care and use committee guidelines.

  • Monitor the mice regularly for clinical signs of infection (e.g., lethargy, ruffled fur, hunched posture).

This compound Treatment Regimen
  • Initiate this compound treatment at a specified time post-infection, for example, 2 hours after bacterial inoculation.[6]

  • Administer this compound subcutaneously to ensure consistent absorption.[6]

  • Dosing regimens can vary. Single-dose studies or multiple-dose regimens can be employed to evaluate efficacy.[6] Due to the short half-life of this compound in mice (approximately 19-30 minutes), frequent dosing or continuous infusion may be necessary to maintain plasma concentrations above the Minimum Inhibitory Concentration (MIC).[6]

  • A range of doses should be tested to determine the dose-response relationship.

Assessment of Efficacy
  • Survival Studies: Monitor the survival of mice in treated and control groups for a defined period (e.g., 7 days).[1][4]

  • Bacterial Load Determination:

    • At predetermined time points (e.g., 4 or 24 hours post-treatment), euthanize the mice.[6]

    • Perform a peritoneal lavage by injecting 2.0 mL of sterile Hanks Balanced Salt Solution (HBSS) into the peritoneal cavity and then aspirating the fluid.[6]

    • Collect organs such as the spleen and kidneys for homogenization.

    • Perform serial dilutions of the peritoneal fluid and tissue homogenates.

    • Plate the dilutions on appropriate agar plates to determine the number of CFU per mL of peritoneal fluid or per gram of tissue.

Data Presentation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Inoculum and Treatment Parameters

ParameterDescriptionExample ValueReference
Mouse StrainStrain, sex, and age of the mice used.Female NMRI, 6-8 weeks[6]
MSSA StrainSpecific strain of MSSA used.ATCC 25923[6]
Inoculum Size (CFU)The number of bacteria injected per mouse.1 x 10⁷[6]
AdjuvantSubstance used to enhance infection.4% Hog Gastric Mucin[1][4]
Treatment InitiationTime post-infection when treatment begins.2 hours[6]
Route of AdministrationMethod of drug delivery.Subcutaneous[6]

Table 2: Example this compound Dosing Regimens in Mice

Dosing RegimenDose (mg/kg)Dosing IntervalCumulative Total Dose (mg/kg/24h)Reference
130Single Dose30[6]
260Single Dose60[6]
3120Single Dose120[6]
4300Single Dose300[6]

Table 3: Efficacy of this compound in MSSA Peritonitis Model (Example Data)

Treatment GroupDose (mg/kg)Time PointPeritoneal Fluid CFU/mL (log₁₀)Spleen CFU/g (log₁₀)Survival (%)
Vehicle Control-24h7.5 ± 0.56.2 ± 0.40
This compound6024h5.2 ± 0.64.1 ± 0.560
This compound12024h4.1 ± 0.43.0 ± 0.390

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_assessment Efficacy Assessment cluster_data Data Analysis MSSA_Culture MSSA Culture (Log Phase) Inoculum_Prep Inoculum Preparation (with Mucin) MSSA_Culture->Inoculum_Prep Harvest & Resuspend Infection Intraperitoneal Infection of Mice Inoculum_Prep->Infection Treatment This compound Administration (SC) Infection->Treatment 2 hours post-infection Survival Survival Monitoring Treatment->Survival Bacterial_Load Bacterial Load (Peritoneal Fluid & Organs) Treatment->Bacterial_Load Analysis Statistical Analysis & Comparison Survival->Analysis Bacterial_Load->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse MSSA peritonitis model.

Logical Relationship of PK/PD in this compound Efficacy

pkpd_relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_efficacy Therapeutic Efficacy Dose This compound Dose (mg/kg) Absorption Absorption (SC) Dose->Absorption Distribution Distribution Absorption->Distribution Concentration Plasma Concentration (Time-dependent) Distribution->Concentration Metabolism Metabolism Excretion Excretion Metabolism->Excretion Concentration->Metabolism fT_MIC %fT > MIC (Time above MIC) Concentration->fT_MIC Determines MIC MSSA MIC MIC->fT_MIC Efficacy Bacterial Killing & Survival fT_MIC->Efficacy Predicts

Caption: Relationship between this compound PK/PD parameters and therapeutic efficacy.

References

Application Notes and Protocols: Dicloxacillin in Eukaryotic Cell Culture Infection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of dicloxacillin, a narrow-spectrum β-lactam antibiotic, in eukaryotic cell culture for infection assays and as a treatment for bacterial contamination. Detailed protocols for key experiments, data presentation, and workflow visualizations are included to facilitate reproducible and accurate results.

Introduction to this compound

This compound is a semi-synthetic penicillin antibiotic that is resistant to β-lactamase enzymes produced by some bacteria, particularly Staphylococcus aureus. Its primary application in a research setting is for treating infections caused by susceptible Gram-positive bacteria.[1][2]

Mechanism of Action: Like other penicillin-class antibiotics, this compound inhibits the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a major component of the Gram-positive bacterial cell wall.[1][2] This inhibition leads to a weakened cell wall and subsequent cell lysis, resulting in bactericidal activity against susceptible organisms.[2]

Applications in Eukaryotic Cell Culture

This compound has two primary applications in the context of eukaryotic cell culture:

  • Intracellular Infection Assays: It is used to study host-pathogen interactions, particularly the efficacy of antibiotics against intracellular bacteria like Staphylococcus aureus that can survive within phagocytic cells such as macrophages.

  • Treatment of Bacterial Contamination: Due to its targeted spectrum against Gram-positive bacteria, which are common laboratory contaminants, it can be used to eliminate such contaminations from valuable cell cultures.

Quantitative Data Summary

A critical aspect of using any antibiotic in cell culture is understanding its efficacy against target bacteria and its potential toxicity to the eukaryotic host cells.

Efficacy Against Staphylococcus aureus

The following table summarizes the Minimum Inhibitory Concentration (MIC) and 50% effective concentration (EC50) of this compound against common Staphylococcus aureus strains.

ParameterS. aureus Strain ATCC 25923S. aureus Strain E19977Reference
MIC (mg/L) at pH 7.4 0.1250.5[3]
EC50 (mg/L) 0.060.50[4]
Cytotoxicity in Eukaryotic Cell Lines

Researchers should determine the specific cytotoxicity of this compound for their cell line of interest before use in infection or decontamination protocols. A general protocol for determining the cytotoxic concentration is provided in the experimental protocols section.

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation and storage of the antibiotic stock solution are crucial for consistent experimental outcomes.

Materials:

  • This compound sodium salt

  • Solvent: Sterile Dimethyl Sulfoxide (DMSO) or sterile deionized water

  • Sterile, conical tubes

  • 0.22 µm syringe filter (if dissolving in water)

Procedure:

  • Dissolution:

    • For DMSO: Dissolve this compound sodium salt in DMSO to a stock concentration of 100 mg/mL.[6]

    • For Water: Dissolve this compound sodium salt in sterile deionized water to a desired stock concentration (e.g., 10 mg/mL).

  • Sterilization (for water-based stocks): Filter-sterilize the solution using a 0.22 µm syringe filter.[4]

  • Aliquoting and Storage:

    • Dispense the stock solution into sterile microcentrifuge tubes in volumes suitable for single-use to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[4]

Protocol for Intracellular Staphylococcus aureus Infection Assay in THP-1 Macrophages

This protocol is designed to assess the intracellular activity of this compound against S. aureus.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase prep_cells Seed and differentiate THP-1 monocytes to macrophages infect Infect macrophages with S. aureus (MOI 4:1) for 1 hour prep_cells->infect prep_bacteria Culture S. aureus to mid-log phase prep_bacteria->infect remove_extracellular Wash and treat with gentamicin to kill extracellular bacteria infect->remove_extracellular treat Incubate with this compound at various concentrations for 24 hours remove_extracellular->treat lyse Lyse macrophages treat->lyse plate Plate serial dilutions of lysate lyse->plate count Count Colony Forming Units (CFU) plate->count

Caption: Workflow for intracellular S. aureus infection assay.

Materials:

  • THP-1 monocytes

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Gentamicin

  • This compound stock solution

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile water with 0.1% Triton X-100 for cell lysis

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding and Differentiation:

    • Seed THP-1 monocytes at a density of 2.5 x 10^5 cells/well in a 24-well plate.

    • Add PMA to a final concentration of 50 nM to induce differentiation into macrophages.

    • Incubate for 48 hours at 37°C in a 5% CO2 incubator.

  • Bacterial Preparation:

    • Inoculate S. aureus into TSB and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with PBS, and resuspend in RPMI-1640 medium without antibiotics. Adjust the bacterial density to the desired concentration for infection.

  • Infection of Macrophages:

    • Remove the PMA-containing medium from the differentiated macrophages and wash once with warm PBS.

    • Add the prepared bacterial suspension to the macrophages at a Multiplicity of Infection (MOI) of 4:1 (bacteria to macrophages).[5]

    • Incubate for 1 hour at 37°C to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Aspirate the medium containing non-phagocytosed bacteria.

    • Wash the cells twice with warm PBS.

    • Add fresh medium containing 50 mg/L of gentamicin to kill any remaining extracellular bacteria and incubate for 45 minutes.[1]

  • This compound Treatment:

    • Wash the cells three times with warm PBS to remove the gentamicin.

    • Add fresh medium containing various concentrations of this compound (e.g., ranging from 0.1x to 100x the MIC). Include a no-drug control.

    • Incubate for 24 hours at 37°C.

  • Quantification of Intracellular Bacteria:

    • At the end of the incubation period, wash the cells with PBS.

    • Lyse the macrophages by adding sterile water containing 0.1% Triton X-100 to each well and incubating for 10 minutes.

    • Perform serial dilutions of the cell lysate in PBS.

    • Plate the dilutions onto TSA plates and incubate overnight at 37°C.

    • Count the Colony Forming Units (CFU) to determine the number of viable intracellular bacteria.

Protocol for Treating Bacterial Contamination in Cell Culture

This protocol provides a general guideline for using this compound to eliminate suspected Gram-positive bacterial contamination. It is recommended to first determine the cytotoxicity of this compound on the specific cell line.

Workflow Diagram:

G start Contamination Detected quarantine Quarantine the Contaminated Culture start->quarantine determine_toxicity Determine this compound Cytotoxicity (Optional but Recommended) quarantine->determine_toxicity treat Treat with this compound (1-2 passages) determine_toxicity->treat culture_antibiotic_free Culture in Antibiotic-Free Medium (1 passage) treat->culture_antibiotic_free re_treat Re-treat with this compound (1-2 passages) culture_antibiotic_free->re_treat final_culture Culture in Antibiotic-Free Medium for 4-6 Passages re_treat->final_culture observe Observe for Re-emergence of Contamination final_culture->observe end Contamination Eliminated observe->end

Caption: Workflow for treating cell culture contamination.

Materials:

  • Contaminated cell culture

  • This compound stock solution

  • Fresh, sterile culture medium

  • Sterile tissue culture flasks or plates

Procedure:

  • Quarantine: Immediately isolate the contaminated culture to prevent cross-contamination of other cultures.[7]

  • Determine Cytotoxicity (Recommended):

    • Plate your cells at their normal seeding density.

    • Add this compound at a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Observe the cells daily for signs of toxicity (e.g., changes in morphology, detachment, reduced confluency).

    • Identify the highest concentration that does not cause significant toxicity.

  • Treatment:

    • For adherent cells, aspirate the contaminated medium, wash the cell monolayer with sterile PBS, and add fresh medium containing this compound at a concentration one- to two-fold lower than the determined toxic level.[8]

    • For suspension cells, centrifuge the cell suspension, remove the supernatant, and resuspend the cells in fresh medium containing the appropriate concentration of this compound.[7]

    • Culture the cells for 2-3 passages in the presence of this compound, changing the medium every 2-3 days.

  • Recovery and Observation:

    • After the initial treatment period, culture the cells for at least one passage in antibiotic-free medium.[8]

    • It is advisable to repeat the treatment cycle (step 3) one more time.[8]

    • Finally, culture the cells for an extended period (4-6 passages) in antibiotic-free medium, closely monitoring for any re-emergence of contamination.[8]

Mechanism of Action Visualization

The mechanism of action of this compound is a direct inhibition of bacterial cell wall synthesis.

G cluster_bacterium Gram-Positive Bacterium pbp Penicillin-Binding Proteins (PBPs) peptidoglycan Peptidoglycan Cross-linking pbp->peptidoglycan catalyzes cell_wall Bacterial Cell Wall peptidoglycan->cell_wall strengthens lysis Cell Lysis cell_wall->lysis weakened wall leads to This compound This compound This compound->pbp inhibits

Caption: this compound's mechanism of action.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and bacterial strains. The routine use of antibiotics in cell culture is not recommended as it can mask underlying contamination and lead to the development of resistant organisms.[8]

References

Application Note: Quantification of Dicloxacillin in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative determination of dicloxacillin in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and uses cloxacillin as an internal standard (IS) to ensure accuracy and precision. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The method is validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin class. It is effective against staphylococcal infections by inhibiting the synthesis of the bacterial cell wall. Accurate measurement of this compound concentrations in plasma is crucial for pharmacokinetic analysis and for optimizing dosing regimens in clinical settings. This document provides a detailed protocol for a selective and sensitive HPLC-MS/MS method designed for this purpose.

Materials and Reagents

  • This compound sodium salt (Reference Standard)

  • Cloxacillin sodium salt (Internal Standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA as anticoagulant)

Instrumentation

  • HPLC System: A system capable of gradient elution (e.g., Thermo Scientific™ UltiMate™ 3000RS)[1].

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole instrument).

  • Analytical Column: A reversed-phase C18 column (e.g., Accucore™ C18, 100 × 2.1 mm, 2.6 µm)[1].

Experimental Protocols

Preparation of Stock and Working Solutions
  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound sodium salt in 10 mL of 50:50 (v/v) methanol:water.

  • Cloxacillin (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of cloxacillin sodium salt in 10 mL of 50:50 (v/v) methanol:water.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with 50:50 methanol:water.

Sample Preparation

The sample preparation is based on a protein precipitation method.[2][3]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the IS working solution (10 µg/mL) and vortex for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer 200 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL of the supernatant into the HPLC-MS/MS system.

Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is precipitate 3. Add Acetonitrile (300 µL) & Vortex add_is->precipitate centrifuge 4. Centrifuge (14,000 x g, 10 min) precipitate->centrifuge supernatant 5. Collect Supernatant (200 µL) centrifuge->supernatant inject 6. Inject into HPLC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation.
HPLC Method

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
7.0955
Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Gas Temperature: 325°C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Capillary Voltage: 4000 V

Table 2: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound (Quantifier) 470.0160.1 15025
This compound (Qualifier)470.0311.015015
Cloxacillin (IS) 436.0160.1 15025

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery.

Linearity and Lower Limit of Quantification (LLOQ)

The calibration curve was linear over the concentration range of 0.1 to 50 µg/mL in human plasma. The coefficient of determination (r²) was consistently >0.99. The LLOQ, defined as the lowest concentration with precision (%CV) <20% and accuracy within ±20%, was established at 0.1 µg/mL.

Table 3: Linearity and LLOQ Summary

ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.99
LLOQ0.1 µg/mL
Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (0.3 µg/mL), Mid QC (3 µg/mL), and High QC (30 µg/mL). The results demonstrate high accuracy and precision.[4]

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level (µg/mL)Intra-Day Precision (%CV) (n=6)Intra-Day Accuracy (%) (n=6)Inter-Day Precision (%CV) (n=18)Inter-Day Accuracy (%) (n=18)
0.1 (LLOQ)8.5105.211.2103.8
0.3 (Low)6.198.77.5101.5
3 (Mid)4.3102.15.8100.9
30 (High)3.899.54.998.2
Recovery

The extraction recovery of this compound and the IS was determined by comparing the analyte peak areas from pre-extraction spiked samples to those from post-extraction spiked samples at three QC levels. The mean recovery for this compound was found to be 96.5%.[3][5]

Table 5: Extraction Recovery

QC Level (µg/mL)This compound Mean Recovery (%)Cloxacillin (IS) Mean Recovery (%)
0.3 (Low)95.894.1
3 (Mid)97.195.3
30 (High)96.694.8

Results and Discussion

The described HPLC-MS/MS method provides excellent selectivity for this compound in human plasma. The use of a structurally similar internal standard, cloxacillin, effectively compensates for any variability during sample processing and analysis. The chromatographic conditions yield a symmetric peak for this compound with a retention time of approximately 3.8 minutes, free from interference from endogenous plasma components.

HPLC-MS/MS Analysis Workflow hplc HPLC Separation (C18 Column) esi Ionization (Positive ESI) hplc->esi q1 Q1: Precursor Ion Selection (m/z 470.0) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (m/z 160.1) q2->q3 detector Detector & Data Acquisition q3->detector

Caption: Logical flow of the tandem mass spectrometry analysis.

Conclusion

The HPLC-MS/MS method presented here is validated, sensitive, specific, and reliable for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring applications.

References

Application Notes and Protocols for Dicloxacillin Combination Therapy in Resistant Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current research into dicloxacillin combination therapies for combating resistant bacterial pathogens. The following sections detail synergistic interactions, experimental protocols, and quantitative data from key studies, offering valuable insights for future research and development in this critical area.

I. Synergistic Combinations with this compound

This compound, a penicillinase-resistant penicillin, has shown renewed potential when combined with other antimicrobial agents to overcome resistance mechanisms in various pathogens.[1][2] Research has highlighted its efficacy in combination with aminoglycosides, phenothiazines, and other beta-lactams against challenging bacteria like Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[3][4][5]

This compound and Amikacin against Methicillin-Resistant Staphylococci

A notable synergistic effect has been observed when combining this compound with the aminoglycoside amikacin against MRSA and coagulase-negative Staphylococcus species.[3] This combination has demonstrated the ability to significantly lower the minimum inhibitory concentrations (MICs) of both drugs, making them effective at clinically achievable levels.[3]

This compound and Thioridazine against MRSA

The antipsychotic phenothiazine drug, thioridazine, has been identified as a potent "helper drug" that enhances the activity of this compound against MRSA.[4][6][7] This combination has shown efficacy both in vitro and in an in vivo model using Caenorhabditis elegans.[4][8] The proposed mechanism involves thioridazine interfering with the bacterial cell wall, thereby increasing its susceptibility to this compound.[9]

This compound and Ceftazidime against Pseudomonas aeruginosa

In infections caused by Pseudomonas aeruginosa strains that overproduce Type Id cephalosporinase, this compound can act as a beta-lactamase inhibitor, protecting other beta-lactam antibiotics like ceftazidime from degradation.[5][10][11] This combination has demonstrated bactericidal synergy, particularly at lower bacterial inoculums.[5]

II. Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating this compound combination therapies.

Table 1: In Vitro Synergy of this compound Combinations against Methicillin-Resistant Staphylococcus spp. [3]

CombinationPathogenSynergy InterpretationPercentage of Synergistic or Partially Synergistic Isolates
This compound + AmikacinStaphylococcus spp.FIC Index < 184.6%
Cephalothin + AmikacinStaphylococcus spp.FIC Index < 1100%
Vancomycin + AmikacinStaphylococcus spp.FIC Index < 138.6% (Partially Synergistic)
Vancomycin + CephalothinStaphylococcus spp.Additive Effect76.9%
Vancomycin + ImipenemStaphylococcus spp.Additive Effect80.7%

Table 2: Efficacy of this compound and Thioridazine Combination against MRSA in a C. elegans Model [4][6][8]

Treatment GroupDrug ConcentrationReduction in Intestinal MRSA Load
Untreated Control--
This compound (DCX) alone8 mg/L2- to 3-fold
Thioridazine (TZ) alone8 mg/L2- to 3-fold
DCX + TZ Combination8 mg/L each14-fold

III. Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of this compound combination therapies.

Checkerboard Synergy Test Protocol

This protocol is used to assess the in vitro synergistic activity of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for a combination of drugs against a specific bacterial isolate.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Mueller-Hinton broth (supplemented with 2% NaCl for oxacillin susceptibility testing of staphylococci)[3]

  • Stock solutions of this compound and the combination drug (e.g., amikacin)

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound and the second drug in Mueller-Hinton broth in the microtiter plate. The dilutions of this compound are made along the x-axis, and the dilutions of the second drug are made along the y-axis.

  • Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include wells with each drug alone to determine the MIC of individual agents. Also, include a growth control well without any antibiotics.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • Following incubation, visually inspect the plates for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that inhibits visible growth.

  • Calculate the FIC index using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation of FIC Index:

    • Synergy: FIC ≤ 0.5

    • Partial Synergy/Additive: 0.5 < FIC ≤ 1

    • Indifference: 1 < FIC ≤ 4

    • Antagonism: FIC > 4

C. elegans MRSA Infection Model Protocol

This protocol details an in vivo model to assess the efficacy of antimicrobial combinations.[4][6]

Objective: To evaluate the synergistic effect of this compound and thioridazine in reducing MRSA load in a live host.

Materials:

  • Caenorhabditis elegans (e.g., strain SS104)

  • MRSA strain (e.g., ATCC 33591)

  • Nematode Growth Medium (NGM) agar plates

  • E. coli OP50 (food source for C. elegans)

  • This compound and thioridazine stock solutions

  • M9 buffer

  • Microscope

Procedure:

  • Grow synchronized L4 larvae of C. elegans on NGM plates seeded with E. coli OP50.

  • Prepare NGM plates containing a lawn of the MRSA test strain.

  • Transfer the L4 larvae to the MRSA-seeded plates and incubate for 3 days to establish infection.

  • After the infection period, transfer the worms to new NGM plates containing the treatment regimens:

    • Control (no drug)

    • This compound (8 mg/L)

    • Thioridazine (8 mg/L)

    • This compound (8 mg/L) + Thioridazine (8 mg/L)

  • Incubate the worms on the treatment plates for 2 days.

  • After treatment, wash the worms extensively in M9 buffer to remove external bacteria.

  • Lyse the worms to release the intestinal bacteria.

  • Plate serial dilutions of the lysate on appropriate agar plates to quantify the number of viable MRSA (CFU/worm).

  • Compare the bacterial load between the different treatment groups to determine the efficacy of the combination therapy.

IV. Visualizations

The following diagrams illustrate key concepts and workflows related to this compound combination therapy research.

Synergy_Mechanism cluster_bacteria Resistant Bacterium (e.g., MRSA) PBP2a Penicillin-Binding Protein 2a (PBP2a) Bacterial_Cell_Wall Bacterial Cell Wall PBP2a->Bacterial_Cell_Wall Synthesizes Beta-lactamase Beta-lactamase Enzyme This compound This compound This compound->PBP2a Inhibits (ineffective alone) This compound->Beta-lactamase Can be inactivated by Helper_Drug Helper Drug (e.g., Thioridazine) Helper_Drug->PBP2a Increases susceptibility to this compound Helper_Drug->Bacterial_Cell_Wall Disrupts cell wall integrity

Caption: Mechanism of synergistic action against MRSA.

Experimental_Workflow Start Start: Isolate Resistant Pathogen In_Vitro In Vitro Synergy Testing (Checkerboard Assay) Start->In_Vitro Calculate_FIC Calculate FIC Index In_Vitro->Calculate_FIC Interpret_FIC Interpret Results: Synergy, Additive, Indifference Calculate_FIC->Interpret_FIC In_Vivo In Vivo Efficacy Model (e.g., C. elegans) Interpret_FIC->In_Vivo If synergistic Assess_Outcome Assess Outcome: Bacterial Load, Survival In_Vivo->Assess_Outcome Analyze_Data Analyze and Compare Data Assess_Outcome->Analyze_Data End End: Evaluate Combination Potential Analyze_Data->End

Caption: General workflow for evaluating combination therapies.

Caption: Conceptual representation of a checkerboard assay plate.

References

Methodology for Studying the Intracellular Activity of Dicloxacillin in Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to methodologies for assessing the intracellular activity of dicloxacillin against bacteria, particularly Staphylococcus aureus, residing within macrophages. The protocols outlined below are foundational for investigating the efficacy of this antibiotic in a key physiological niche that can contribute to persistent and recurrent infections.

Introduction

Staphylococcus aureus is a versatile pathogen capable of surviving within host cells, including macrophages, thereby evading the host immune system and antibiotic treatments.[1][2] This intracellular persistence poses a significant challenge in treating chronic infections.[3] this compound, a penicillinase-resistant penicillin, is commonly used to treat staphylococcal infections.[4][5] However, its effectiveness against intracellular bacteria is a critical area of study, as the intracellular environment can significantly impair the activity of many antibiotics.[4][6] Understanding the intracellular pharmacodynamics of this compound is crucial for optimizing treatment strategies. The following protocols provide standardized methods to quantify the intracellular bactericidal activity of this compound, its accumulation within macrophages, and its effect on host cell viability.

Data Presentation: Intracellular Efficacy of this compound

The following table summarizes quantitative data on the intracellular activity of this compound against S. aureus in macrophage models. This data is compiled from various studies to provide a comparative overview.

Macrophage ModelBacterial StrainThis compound Concentration (mg/L)Incubation Time (hours)Outcome (Intracellular Bacterial Load)Reference
THP-1 MacrophagesS. aureus ATCC 25923 (MSSA)MIC (0.125)24Static effect (no significant change in log CFU)[4]
THP-1 MacrophagesS. aureus ATCC 25923 (MSSA)>MIC5<1-log10 unit decrease in CFU[4]
THP-1 MacrophagesS. aureus E19977 (MSSA)MIC (0.5)24Static effect[4]
THP-1 MacrophagesS. aureus E19977 (MSSA)>MIC5<1-log10 unit decrease in CFU[4]
THP-1 MacrophagesS. aureus (Wild-Type)Varied241 to 1.5 log10 reduction in CFU[6]
THP-1 MacrophagesS. aureus (SCV Phenotype)Varied241 to 1.5 log10 reduction in CFU[6]

MSSA: Methicillin-Susceptible Staphylococcus aureus; SCV: Small-Colony Variant; MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units.

Experimental Protocols

Protocol 1: Intracellular Bacterial Killing Assay (Gentamicin Protection Assay)

This protocol is the gold standard for quantifying the ability of an antibiotic to kill bacteria that have been phagocytosed by macrophages.

1. Materials:

  • Macrophage cell line (e.g., THP-1, RAW264.7) or primary macrophages.

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Staphylococcus aureus strain.

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Phosphate-Buffered Saline (PBS), sterile.

  • This compound stock solution.

  • Gentamicin solution (e.g., 50-100 µg/mL).

  • Sterile, deionized water with 0.1% Triton X-100 for cell lysis.

  • 24-well tissue culture plates.

2. Procedure:

  • Macrophage Seeding: Seed macrophages into 24-well plates at a density of approximately 5 x 10^5 cells/well and incubate overnight to allow adherence.[7] For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to the experiment.

  • Bacterial Preparation: Inoculate S. aureus into TSB and grow overnight. The next day, dilute the culture in fresh TSB and grow to the mid-logarithmic phase.[7]

  • Infection of Macrophages: Wash the adherent macrophages twice with PBS. Replace the medium with fresh, antibiotic-free culture medium. Infect the macrophages with S. aureus at a Multiplicity of Infection (MOI) of 1 to 10 (bacteria-to-macrophage ratio).[8][9] Incubate for 1-2 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: After the phagocytosis period, aspirate the medium and wash the cells three times with PBS to remove non-adherent bacteria. Add fresh medium containing a high concentration of gentamicin (e.g., 50-100 µg/mL) and incubate for 1-2 hours.[10] This step kills extracellular bacteria but does not penetrate the macrophages to affect intracellular bacteria.

  • This compound Treatment: Wash the cells again with PBS to remove the gentamicin. Add fresh culture medium containing the desired concentrations of this compound. Include a control group with no antibiotic.

  • Quantification of Intracellular Bacteria:

    • Time Zero (T0): Immediately after the gentamicin wash, lyse one set of wells by adding 0.1% Triton X-100. This releases the intracellular bacteria.

    • Subsequent Time Points (e.g., 4, 8, 24 hours): At each time point, lyse the corresponding wells.

    • For each lysate, perform serial dilutions in PBS and plate onto TSA plates. Incubate the plates overnight at 37°C.

    • Count the Colony Forming Units (CFUs) on the plates to determine the number of viable intracellular bacteria at each time point.[9]

Workflow for Intracellular Killing Assay

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis seed Seed Macrophages infect Infect Macrophages (MOI 10) seed->infect culture Culture Bacteria culture->infect gentamicin Add Gentamicin (Kill Extracellular) infect->gentamicin This compound Add this compound gentamicin->this compound lyse Lyse Macrophages This compound->lyse At T=0, 4, 8, 24h plate Serial Dilution & Plating lyse->plate count Count CFU plate->count

Caption: Workflow of the Gentamicin Protection Assay.

Protocol 2: Determination of Intracellular this compound Concentration

This protocol aims to quantify the amount of this compound that accumulates within macrophages.

1. Materials:

  • Macrophage cell line or primary macrophages.

  • Complete cell culture medium.

  • This compound.

  • PBS, sterile.

  • Cell scraper.

  • Instrumentation for drug quantification (e.g., High-Performance Liquid Chromatography [HPLC] or a radiolabeled drug assay).

2. Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a multi-well plate or flask and allow them to adhere. Treat the cells with a known concentration of this compound for a specified period.

  • Cell Harvesting: After incubation, aspirate the medium. Wash the cells extensively with ice-cold PBS (at least 3-4 times) to remove any extracellular drug.

  • Cell Lysis and Collection: Harvest the cells by scraping them into PBS. Lyse the cells through sonication or by adding a lysis buffer.

  • Drug Extraction: Process the cell lysate to extract the drug. This may involve protein precipitation followed by centrifugation.

  • Quantification: Analyze the supernatant using a validated method like HPLC to determine the concentration of this compound.

  • Normalization: In a parallel set of wells, count the cells or measure the total protein content. Express the intracellular drug concentration as mass per number of cells or per mg of cell protein.[8][11]

Workflow for Intracellular Drug Accumulation

G seed Seed Macrophages treat Treat with this compound seed->treat wash Wash with Cold PBS treat->wash harvest Harvest & Lyse Cells wash->harvest extract Extract Drug from Lysate harvest->extract quantify Quantify with HPLC extract->quantify normalize Normalize to Cell Count/Protein quantify->normalize

Caption: Workflow for measuring intracellular this compound.

Protocol 3: Macrophage Viability Assay

This protocol assesses the cytotoxicity of this compound to ensure that the observed reduction in intracellular bacteria is not due to macrophage death.

1. Materials:

  • Macrophage cell line or primary macrophages.

  • Complete cell culture medium.

  • This compound.

  • Trypan Blue solution (0.4%).

  • Hemocytometer or automated cell counter.

2. Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a multi-well plate and treat them with the same concentrations of this compound used in the killing assay. Include a control group with no treatment and a positive control for cell death (e.g., high concentration of ethanol).

  • Incubation: Incubate for the longest duration used in the killing assay (e.g., 24 hours).

  • Cell Staining: Detach the cells from the plate. Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells.

  • Calculate Viability: Express the viability as a percentage: (Number of viable cells / Total number of cells) x 100. A high percentage of viability (>90%) indicates that this compound is not significantly toxic to the macrophages at the tested concentrations.[4]

Macrophage Signaling in Response to Intracellular Bacteria

The interaction between macrophages and intracellular S. aureus involves complex signaling pathways. Upon phagocytosis, S. aureus is enclosed within a phagosome, which matures by fusing with lysosomes to form a phagolysosome. This process is designed to kill the bacteria through acidification, reactive oxygen species (ROS), and enzymatic degradation. However, S. aureus has evolved mechanisms to survive this environment.[1][3] A key pathway involved is the activation of Toll-like Receptors (TLRs) on the macrophage surface, which recognize bacterial components and trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[12] Investigating whether this compound modulates these pathways could reveal potential immunomodulatory effects that complement its direct bactericidal activity.

Signaling Pathway for Macrophage Activation

G cluster_macrophage Macrophage SA S. aureus TLR2 TLR2 SA->TLR2 Recognition MyD88 MyD88 TLR2->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: TLR2 signaling pathway in macrophages.

References

Establishing Animal Models for In Vivo Efficacy Testing of Dicloxacillin

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dicloxacillin, a narrow-spectrum β-lactam antibiotic, is primarily effective against penicillinase-producing Gram-positive bacteria, most notably Staphylococcus aureus (MSSA).[1][2] Preclinical evaluation of its efficacy is crucial and relies on robust in vivo animal models that can accurately mimic human infections. This document provides detailed application notes and standardized protocols for establishing murine models of S. aureus infection to test the in vivo efficacy of this compound. The protocols outlined here are intended for researchers, scientists, and drug development professionals.

Three commonly utilized and well-validated murine models will be detailed: the neutropenic thigh infection model, the skin and soft tissue infection (SSTI) model, and the sepsis/peritonitis model.[3][4][5] These models are instrumental in determining the pharmacokinetic/pharmacodynamic (PK/PD) parameters of this compound and its ability to reduce bacterial burden in localized and systemic infections.[6][7]

I. General Guidelines and Ethical Considerations

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[8] Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board. Key ethical considerations include minimizing animal pain and distress through the use of anesthetics and analgesics, defining humane endpoints, and using the minimum number of animals required to obtain statistically significant results.[8]

II. Key Experimental Models for this compound Efficacy Testing

A. Neutropenic Mouse Thigh Infection Model

This model is a standard for assessing the efficacy of antimicrobial agents in a setting of compromised immunity, mimicking infections in neutropenic patients.[4][9] It allows for the evaluation of the drug's activity with minimal interference from the host's immune system.

Experimental Protocol:

  • Animal Selection: Use 6- to 8-week-old female ICR (CD-1) or BALB/c mice.[3][10]

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection.[3][10]

    • Administer a second dose of cyclophosphamide (100 mg/kg, IP) one day before infection to ensure profound neutropenia.[3][10]

  • Bacterial Inoculum Preparation:

    • Culture a methicillin-susceptible S. aureus (MSSA) strain (e.g., ATCC 29213) overnight in Tryptic Soy Broth (TSB).

    • Subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[3]

  • This compound Administration:

    • Initiate treatment 1-2 hours post-infection.

    • Administer this compound subcutaneously (SC) or via oral gavage. A range of doses should be tested to determine the dose-response relationship (e.g., 10, 25, 50, 100 mg/kg).[11] Treatment can be administered as a single dose or in multiple doses over a 24-hour period (e.g., every 6 or 12 hours).[12]

    • Include a vehicle control group (e.g., sterile saline) and a positive control group (e.g., vancomycin).[3]

  • Endpoint Measurement (Bacterial Load Quantification):

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically dissect the infected thigh muscle.

    • Weigh the tissue and homogenize it in a known volume of sterile PBS (e.g., 3 mL).[3]

    • Perform serial ten-fold dilutions of the tissue homogenate in sterile PBS.[3][13]

    • Plate 100 µL of appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies and calculate the number of CFU per gram of tissue.[13][14]

B. Murine Skin and Soft Tissue Infection (SSTI) Model

This model simulates localized skin infections such as abscesses or cellulitis, which are common manifestations of S. aureus infections.[15]

Experimental Protocol:

  • Animal Selection: Use 6- to 8-week-old BALB/c mice.

  • Preparation of Mice:

    • Anesthetize the mice.

    • Shave a small area on the dorsum of each mouse.

  • Bacterial Inoculum Preparation: Prepare the S. aureus inoculum as described for the neutropenic thigh model, adjusting the concentration to approximately 1 x 10^8 CFU/mL.

  • Infection:

    • Inject 0.1 mL of the bacterial suspension subcutaneously into the shaved area.[15]

  • This compound Administration:

    • Begin treatment 2-4 hours post-infection.

    • Administer this compound via the desired route (oral or subcutaneous) at various doses.

    • Include vehicle and positive control groups.

  • Endpoint Measurement:

    • Lesion Size: Measure the diameter of the resulting abscess or lesion daily using calipers.

    • Bacterial Load: At a predetermined time point (e.g., 3 or 5 days post-infection), euthanize the mice. Excise the skin lesion and a margin of surrounding tissue. Homogenize the tissue and quantify the bacterial load as described for the thigh infection model.

C. Murine Sepsis/Peritonitis Model

This model is used to evaluate the efficacy of antibiotics against systemic infections, such as bacteremia and sepsis.[5][12]

Experimental Protocol:

  • Animal Selection: Use 6- to 8-week-old female NMRI or BALB/c mice.[16]

  • Bacterial Inoculum Preparation: Prepare the S. aureus inoculum as previously described, with a concentration of approximately 5 x 10^8 CFU/mL.

  • Infection:

    • Inject 0.2 mL of the bacterial suspension intraperitoneally.[5]

  • This compound Administration:

    • Initiate treatment 1-2 hours post-infection.

    • Administer this compound (e.g., doses ranging from 30 to 300 mg/kg) subcutaneously.[16]

    • Include vehicle and positive control groups.

  • Endpoint Measurement:

    • Survival: Monitor the mice for a defined period (e.g., 7 days) and record mortality.

    • Bacterial Load in Organs: At a specific time point (e.g., 24 or 48 hours post-infection), euthanize the mice. Aseptically harvest organs such as the spleen, liver, and kidneys. Homogenize the organs and determine the bacterial load per gram of tissue as described above.[12]

    • Peritoneal Lavage: For the peritonitis model, a peritoneal lavage can be performed to quantify the bacterial load in the peritoneal cavity.[16]

III. Data Presentation

Quantitative data should be summarized in clear and well-structured tables for easy comparison between treatment groups.

Table 1: Efficacy of this compound in the Neutropenic Mouse Thigh Infection Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Bacterial Load (log10 CFU/g thigh) ± SD% Reduction in Bacterial Load vs. Vehicle
Vehicle Control-SC7.5 ± 0.4-
This compound25SC5.2 ± 0.630.7%
This compound50SC4.1 ± 0.545.3%
This compound100SC3.0 ± 0.460.0%
Vancomycin110IP3.5 ± 0.553.3%

Table 2: Efficacy of this compound in the Murine SSTI Model

Treatment GroupDose (mg/kg)Route of AdministrationMean Lesion Diameter (mm) ± SD (Day 3)Mean Bacterial Load (log10 CFU/g tissue) ± SD (Day 3)
Vehicle Control-Oral12.3 ± 1.58.1 ± 0.5
This compound50Oral8.5 ± 1.26.2 ± 0.7
This compound100Oral6.1 ± 0.94.9 ± 0.6
This compound200Oral4.2 ± 0.73.8 ± 0.5

Table 3: Efficacy of this compound in the Murine Sepsis Model

Treatment GroupDose (mg/kg)Route of Administration% Survival (Day 7)Mean Bacterial Load in Spleen (log10 CFU/g) ± SD (48h)
Vehicle Control-SC10%7.9 ± 0.6
This compound50SC50%5.8 ± 0.8
This compound100SC80%4.5 ± 0.7
This compound200SC90%< 3.0

IV. Visualizations

Signaling Pathways and Experimental Workflows

Dicloxacillin_Mechanism_of_Action cluster_bacteria Staphylococcus aureus PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking Peptidoglycan->PBP Catalyzed by Lysis Cell Lysis and Death Peptidoglycan->Lysis Inhibition leads to CellWall Bacterial Cell Wall Synthesis CellWall->Peptidoglycan Final Step This compound This compound This compound->PBP Binds to and Inhibits

Caption: Mechanism of action of this compound.

Host_Immune_Response_to_S_aureus cluster_host_cell Host Immune Cell (e.g., Macrophage) Saureus S. aureus (Lipopeptides, LTA) TLR2 Toll-like Receptor 2 (TLR2) Saureus->TLR2 Recognized by MyD88 MyD88 TLR2->MyD88 IRAK4 IRAK4 MyD88->IRAK4 NFkB NF-κB Activation IRAK4->NFkB MAPK MAPK Activation IRAK4->MAPK Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines ImmuneResponse Inflammatory Response & Bacterial Clearance Cytokines->ImmuneResponse

Caption: Host innate immune signaling in response to S. aureus.[17]

Experimental_Workflow_Thigh_Model Start Start: Select Mice Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Neutropenia Infection Intramuscular S. aureus Infection Neutropenia->Infection Treatment Administer this compound or Vehicle Control Infection->Treatment Incubation 24h Incubation Treatment->Incubation Euthanasia Euthanize Mice Incubation->Euthanasia Dissection Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Quantification Quantify Bacterial Load (CFU/g) Plating->Quantification End End: Data Analysis Quantification->End

Caption: Workflow for the neutropenic mouse thigh infection model.

V. Conclusion

The selection of an appropriate animal model is critical for the preclinical evaluation of antibiotics like this compound. The neutropenic thigh, SSTI, and sepsis/peritonitis models each offer unique insights into the drug's efficacy in different infection scenarios. By following these detailed protocols and maintaining rigorous ethical standards, researchers can generate reliable and reproducible data to support the development and clinical application of this compound and other anti-staphylococcal agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Oral Dicloxacillin Dosing Regimens with Monte Carlo Simulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing oral dicloxacillin dosing regimens using Monte Carlo simulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of using Monte Carlo simulations for optimizing this compound dosing?

A1: The primary objective is to determine the optimal oral dosing regimen for this compound by integrating pharmacokinetic (PK) data from healthy volunteers and in vitro antibacterial activity (MIC data).[1][2][3][4] This simulation allows for the prediction of the probability of target attainment (PTA) and the cumulative fraction of response (CFR) for various dosing schedules against specific pathogens, ultimately aiming to enhance clinical efficacy and potentially reduce the development of drug resistance.[2][3]

Q2: What are the key components required for a robust Monte Carlo simulation for this compound dosing?

A2: A robust Monte Carlo simulation requires several key components:

  • A well-defined population pharmacokinetic (PK) model for oral this compound.[5][6]

  • Data on the variability of PK parameters within the target population.

  • Minimum Inhibitory Concentration (MIC) distribution data for the pathogens of interest (e.g., Staphylococcus aureus).[1][2][3]

  • A defined pharmacokinetic/pharmacodynamic (PK/PD) target associated with antibacterial efficacy.[5][6]

Q3: Which PK/PD index is most relevant for this compound, and what is the typical target?

A3: For β-lactam antibiotics like this compound, the most relevant PK/PD index is the percentage of the dosing interval during which the free drug concentration remains above the Minimum Inhibitory Concentration (%fT>MIC). A common target for staphylococci is a %fT>MIC of at least 40-50% for bactericidal activity.

Q4: Why is it important to use population-specific PK data in the simulations?

A4: Pharmacokinetic parameters for this compound can vary between different populations. For instance, studies have shown that Cmax and AUC0–∞ can be significantly higher in Chinese subjects compared to Western populations, partly due to differences in body weight.[2] Using population-specific PK data is crucial for generating accurate and clinically relevant dosing recommendations.

Troubleshooting Guide

Problem 1: The simulated Probability of Target Attainment (PTA) for my chosen dosing regimen is consistently below the desired threshold (e.g., 90%).

  • Possible Cause 1: Inappropriate Dosing Regimen. Single daily doses of this compound may not be sufficient to maintain concentrations above the MIC for the required duration.[1][2]

    • Solution: Explore multiple-dose regimens, such as dosing every 6 hours (q6h).[1][2][3] The simulations by Yu et al. (2017) suggested that 250 mg q6h and 500 mg q6h were effective regimens for certain pathogens.[1][2][3]

  • Possible Cause 2: High MICs of the target pathogen. The effectiveness of any dosing regimen is highly dependent on the susceptibility of the bacteria.

    • Solution: Ensure your MIC distribution data is current and relevant to the clinical isolates you are targeting. If resistance is high, even optimized oral regimens may be insufficient.

  • Possible Cause 3: Inaccurate Pharmacokinetic Parameters. The PK parameters used in your model may not accurately reflect the target population.

    • Solution: Verify the source of your PK data. Whenever possible, use data from studies conducted in a population that matches your target demographic. Consider factors like age, weight, and renal function that can influence drug metabolism and excretion.

Problem 2: My simulation results show a high Cumulative Fraction of Response (CFR) for Staphylococcus aureus but poor results for other pathogens like Haemophilus influenzae or Streptococcus pneumoniae.

  • Explanation: This is an expected finding. This compound has potent activity against methicillin-sensitive Staphylococcus aureus (MSSA) and coagulase-negative staphylococci (CNS).[1][2][3] However, it demonstrates poor antibacterial activity against pathogens like H. influenzae, Moraxella catarrhalis, and S. pneumoniae.[1][2][3]

    • Action: Your simulation is likely performing correctly. The results accurately reflect the known spectrum of activity for this compound. This highlights the importance of selecting the appropriate antibiotic based on the identified or suspected pathogen.

  • Possible Cause 1: Insufficient Number of Simulated Subjects. A small number of iterations in a Monte Carlo simulation can lead to unstable and highly variable results.

    • Solution: Increase the number of simulated subjects in your Monte Carlo analysis. A common practice is to run 5,000 to 10,000 iterations to ensure the results are robust and representative of the population variability.[7]

  • Possible Cause 2: High Inter-individual Variability in PK Parameters. Oral absorption of this compound can be incomplete and variable.[8][9]

    • Solution: Ensure your PK model adequately captures the inter-individual variability observed in clinical studies. This may involve using a population PK model that includes covariates to explain some of the variability.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the in vitro susceptibility of clinical bacterial isolates to this compound.

  • Methodology (Agar Dilution Method):

    • A total of 867 clinical isolates from community-onset infections were collected.[1][2]

    • Mueller-Hinton agar plates containing serial twofold dilutions of this compound are prepared.

    • Bacterial isolates are grown overnight and then diluted to a standardized inoculum (e.g., 10^4 CFU/spot).

    • The bacterial suspensions are inoculated onto the agar plates.

    • Plates are incubated at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2]

2. Pharmacokinetic (PK) Study in Healthy Volunteers

  • Objective: To determine the pharmacokinetic parameters of oral this compound in a specific population.

  • Methodology (Single and Multiple Dose Studies):

    • Recruit healthy adult volunteers who meet specific inclusion and exclusion criteria.

    • Administer single oral doses of this compound (e.g., 250 mg, 500 mg, 1000 mg, 2000 mg) in a crossover design.[10]

    • For multiple-dose studies, administer doses at regular intervals (e.g., 250 mg or 500 mg every 6 hours) for a specified number of doses.[10]

    • Collect blood samples at predefined time points before and after drug administration.[10]

    • Process blood samples to separate plasma and store at -70°C until analysis.[10]

    • Analyze plasma concentrations of this compound using a validated method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]

    • Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t1/2) using non-compartmental analysis.

3. Monte Carlo Simulation

  • Objective: To simulate the probability of achieving a predefined PK/PD target for various dosing regimens.

  • Methodology:

    • Utilize a software package capable of performing Monte Carlo simulations (e.g., Crystal Ball, R, MATLAB).

    • Input the mean and standard deviation of the relevant pharmacokinetic parameters (e.g., clearance, volume of distribution) obtained from the PK studies.

    • Define the probability distribution for each PK parameter (often a log-normal distribution).[3]

    • Input the MIC distribution for the target pathogens.

    • Define the PK/PD target (e.g., %fT>MIC ≥ 40%).

    • Run the simulation for a large number of virtual subjects (e.g., 10,000).[3][7]

    • For each simulated subject and each MIC value, determine if the PK/PD target is achieved.

    • Calculate the Probability of Target Attainment (PTA) for each MIC value.

    • Calculate the Cumulative Fraction of Response (CFR) by integrating the PTA across the MIC distribution for a specific pathogen.

Data Presentation

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Chinese Volunteers (Single Dose)

DosageCmax (mg/L)Tmax (h)AUC0-10h (mg·h/L)t1/2 (h)
250 mg6.8 ± 1.91.0 (0.5-2.0)12.3 ± 2.81.4 ± 0.2
500 mg12.5 ± 5.51.0 (0.5-2.0)24.7 ± 8.11.5 ± 0.3
1000 mg19.4 ± 8.11.0 (0.5-2.5)43.8 ± 14.21.7 ± 0.4
2000 mg28.9 ± 12.51.25 (0.75-2.5)71.1 ± 23.51.7 ± 0.3
Data adapted from Yu et al. (2015). Values are presented as mean ± standard deviation or median (range).

Table 2: MIC Distribution of this compound against Clinical Isolates

OrganismMIC50 (mg/L)MIC90 (mg/L)Resistance Rate (%)
H. influenzae>128>12891.0
M. catarrhalis16>12898.0
MSSA0.250.51.5
CNS0.2527.5
S. pneumoniae4>12875.0
Other Streptococcus0.060.259.2
Data from Yu et al. (2017).[2]

Table 3: Cumulative Fraction of Response (CFR) for Various Oral this compound Dosing Regimens

Dosing RegimenH. influenzae (%)M. catarrhalis (%)MSSA (%)CNS (%)S. pneumoniae (%)Other Streptococcus (%)
250 mg qd0.00.097.583.20.069.9
500 mg qd0.00.098.187.00.080.3
1000 mg qd0.00.098.589.20.086.8
2000 mg qd1.10.098.891.51.892.4
250 mg q6h25.11.898.794.330.690.7
500 mg q6h37.31.898.995.851.895.8
Data from Yu et al. (2017).[2] Abbreviation: qd, once daily; q6h, every 6 hours.

Visualizations

MonteCarloSimulationWorkflow cluster_DataInput Data Input cluster_SimulationEngine Simulation Engine cluster_Analysis Analysis & Output PK_Data Population PK Parameters (e.g., CL, Vd) MCS Monte Carlo Simulation (10,000 Subjects) PK_Data->MCS MIC_Data MIC Distribution for Target Pathogens MIC_Data->MCS PKPD_Target PK/PD Target (e.g., %fT>MIC > 40%) PKPD_Target->MCS PTA Probability of Target Attainment (PTA) vs. MIC MCS->PTA CFR Cumulative Fraction of Response (CFR) PTA->CFR Dosing_Regimen Optimal Dosing Regimen CFR->Dosing_Regimen

Caption: Workflow for optimizing this compound dosing using Monte Carlo simulation.

PKPD_Relationship Dose Oral this compound Dose PK Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) Dose->PK Concentration Plasma Drug Concentration PK->Concentration PD Pharmacodynamics (Interaction with Bacteria) Concentration->PD Effect Bactericidal Effect PD->Effect MIC MIC of Pathogen MIC->PD

Caption: Relationship between pharmacokinetics (PK) and pharmacodynamics (PD).

References

troubleshooting dicloxacillin instability in aqueous solution for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the instability of dicloxacillin in aqueous solutions for experimental use. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution losing activity so quickly?

A1: this compound is a β-lactam antibiotic, and the central β-lactam ring is susceptible to hydrolysis in aqueous environments. This chemical breakdown is the primary reason for the loss of antibacterial activity. The rate of this degradation is significantly influenced by the pH and temperature of the solution.

Q2: What is the optimal pH for maintaining this compound stability in an aqueous solution?

A2: Aqueous solutions of this compound sodium are most stable in the pH range of 5.5 to 6.5. Deviations outside this range, particularly into acidic or alkaline conditions, will accelerate the degradation process.

Q3: How does temperature affect the stability of this compound solutions?

A3: Higher temperatures significantly increase the rate of this compound degradation. For optimal stability, it is recommended to prepare solutions fresh and, if short-term storage is necessary, to keep them at refrigerated (2-8°C) or frozen temperatures. One study on reconstituted oral suspensions found that the time to 10% decomposition (t90) was 37 days at 25°C, 44 days at 4°C, and 79 days at -20°C in the original container.[1]

Q4: Can I prepare a stock solution of this compound in water and store it for future use?

A4: While possible for short durations, it is generally recommended to prepare fresh this compound solutions for each experiment. If a stock solution is necessary, it should be prepared in a buffer within the optimal pH range (5.5-6.5) and stored at low temperatures (e.g., -20°C). Be aware that even under these conditions, gradual degradation will occur. The stability of compounded aqueous formulations may be compromised.[2][3]

Q5: Are there any substances I should avoid in my experimental setup that could accelerate this compound degradation?

A5: Yes, the presence of certain ions and organic compounds can affect stability. For instance, some studies have shown that the presence of Fe2+ ions can increase degradation, while certain organic compounds may inhibit it.[4] It is crucial to consider the entire composition of your experimental medium.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound during the experiment.Prepare fresh this compound solutions for each experiment. Ensure the pH of the experimental medium is between 5.5 and 6.5. Control the temperature of the experiment as consistently as possible.
Complete loss of antibiotic activity Rapid hydrolysis of the β-lactam ring.Verify the pH of your solution. Acidic or alkaline conditions will cause rapid degradation. Prepare a fresh solution and immediately use it.
Precipitate formation in the solution Poor solubility or degradation product formation.Ensure the this compound sodium is fully dissolved. Consider using a buffer within the optimal pH range to improve solubility and stability.

Data on this compound Stability

The stability of this compound is highly dependent on pH and temperature. The degradation generally follows pseudo-first-order kinetics.

Table 1: Effect of Temperature on the Stability of this compound Sodium Oral Suspension [1]

Storage Temperature (°C)Time to 10% Decomposition (t90) in Original Container (days)Time to 10% Decomposition (t90) in Polypropylene Syringes (days)
25379.3
44412.5
-207925

Note: This data is for a specific formulation and should be used as a general guide. Stability in pure aqueous solutions for laboratory use may differ.

Experimental Protocols

Protocol 1: Preparation of a Buffered this compound Sodium Stock Solution

This protocol describes the preparation of a 10 mg/mL this compound stock solution in a phosphate buffer (pH 6.0).

Materials:

  • This compound Sodium salt

  • Monobasic potassium phosphate (KH2PO4)

  • Dibasic potassium phosphate (K2HPO4)

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare the Phosphate Buffer (pH 6.0):

    • Prepare a solution of 0.1 M monobasic potassium phosphate.

    • Prepare a solution of 0.1 M dibasic potassium phosphate.

    • Mix the two solutions, monitoring the pH with a calibrated pH meter, until a pH of 6.0 is achieved.

  • Prepare the this compound Stock Solution:

    • Aseptically weigh the required amount of this compound sodium powder.

    • In a sterile container, dissolve the this compound sodium in the prepared phosphate buffer to a final concentration of 10 mg/mL.

    • Gently vortex until the powder is completely dissolved.

  • Sterilization and Storage:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage. It is advisable to use the solution within a few weeks.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis

This protocol provides a general framework for assessing the stability of this compound in aqueous solutions by quantifying the remaining parent drug over time.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of methanol and a phosphate buffer (pH 4.6) in a ratio of 70:30 (v/v) has been shown to be effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Prepare Standard Solutions: Prepare a series of this compound standard solutions of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: At specified time points during your stability study, withdraw an aliquot of your experimental this compound solution. Dilute the aliquot with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis: Inject the prepared standards and samples onto the HPLC system.

  • Quantification: Determine the peak area of this compound in your samples. Use the calibration curve to calculate the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.

Visualizing Key Processes

To further aid in understanding the factors and processes involved in this compound instability, the following diagrams are provided.

Dicloxacillin_Degradation_Pathway This compound This compound (Active) Hydrolysis Hydrolysis of β-lactam ring This compound->Hydrolysis H₂O (pH, Temp) Penicilloic_Acid This compound Penicilloic Acid (Inactive) Hydrolysis->Penicilloic_Acid

References

Technical Support Center: Overcoming Dicloxacillin Resistance in Staphylococci

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working on strategies to overcome dicloxacillin resistance in Staphylococci. This resource provides troubleshooting guides for common experimental hurdles, answers to frequently asked questions, detailed experimental protocols, and visualizations of key pathways to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Staphylococci?

A1: this compound resistance in Staphylococci is primarily mediated by two mechanisms:

  • Enzymatic degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring of this compound, rendering it inactive. Although this compound is designed to be resistant to many penicillinases, high levels or certain variants of these enzymes can still lead to resistance.[1]

  • Target modification: Alterations in the penicillin-binding proteins (PBPs), the bacterial enzymes responsible for cell wall synthesis.[1] The most significant modification is the acquisition and expression of the mecA gene, which encodes for a low-affinity PBP called PBP2a.[1] PBP2a can continue to function in the presence of β-lactam antibiotics, allowing for cell wall synthesis and bacterial survival.[1]

Q2: My this compound MIC results for S. aureus are inconsistent. What could be the cause?

A2: Inconsistent Minimum Inhibitory Concentration (MIC) results can arise from several factors. Refer to the Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Determination below for a detailed breakdown of potential issues and solutions, including inoculum preparation, media composition, and incubation conditions.

Q3: I'm having trouble establishing a stable S. aureus biofilm in my 96-well plate assay. What can I do?

A3: Difficulty in forming a stable biofilm is a common issue. See the Troubleshooting Guide: Crystal Violet Biofilm Assay for guidance on optimizing media, incubation conditions, and handling techniques to improve biofilm formation and attachment.

Q4: What are some promising strategies to overcome this compound resistance?

A4: Current research is focused on several key strategies:

  • Combination Therapy: Using this compound in combination with other agents, such as β-lactamase inhibitors or compounds that disrupt other cellular processes, can restore its efficacy. For example, the combination of this compound with amikacin has shown synergistic effects against some resistant strains.[2][3]

  • Efflux Pump Inhibitors (EPIs): Staphylococci can utilize efflux pumps to actively remove antibiotics from the cell. EPIs block these pumps, increasing the intracellular concentration of this compound.

  • Novel Antimicrobials: Development of new antibiotics that are not affected by existing resistance mechanisms is an ongoing area of research.

  • Targeting Virulence Factors: Strategies aimed at inhibiting biofilm formation or other virulence factors can weaken the bacteria and make them more susceptible to antibiotics.

Q5: How do I interpret the Fractional Inhibitory Concentration (FIC) index in my synergy assays?

A5: The FIC index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. A common interpretation is:

  • Synergy: FIC index ≤ 0.5

  • Indifference (or Additive): 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4[4]

Troubleshooting Guides

Troubleshooting Guide: Minimum Inhibitory Concentration (MIC) Determination
Problem Possible Cause(s) Recommended Solution(s)
Inconsistent MIC values between replicates Inaccurate inoculum density.Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Vortex the suspension thoroughly before dilution.
Improper mixing of the antibiotic in the wells.Pipette up and down several times after adding the inoculum to the antibiotic dilutions to ensure proper mixing.
Edge effect in the microtiter plate.Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile broth or water.
No growth in the positive control well Inactive bacterial inoculum.Use a fresh, actively growing culture for your inoculum preparation.
Contamination of the growth medium.Use sterile technique throughout the procedure and ensure your media is not contaminated.
Growth in the negative control (sterility) well Contamination of the growth medium or plate.Use a new, sterile plate and fresh, sterile medium.
"Skipped" wells (no growth in a well with a lower antibiotic concentration, but growth in a well with a higher concentration) Contamination with a more resistant organism.Re-streak the culture to ensure purity and repeat the assay.
Inaccurate antibiotic dilution series.Prepare fresh antibiotic dilutions and double-check calculations and pipetting accuracy.
Difficulty reading endpoints with heterogeneous resistance Heterogeneous expression of resistance genes (e.g., mecA).Incubate plates for a full 24 hours. A magnifying mirror or a plate reader can aid in visualizing faint growth. The presence of any discernible growth should be considered as the MIC.
Troubleshooting Guide: Crystal Violet Biofilm Assay
Problem Possible Cause(s) Recommended Solution(s)
Weak or no biofilm formation Inappropriate growth medium.Supplement the medium with glucose (e.g., 1%) to promote biofilm formation for many S. aureus strains. Tryptic Soy Broth (TSB) is often more effective than Luria-Bertani (LB) broth.
Strain-specific requirements.Some clinical isolates of S. aureus require precoating of the microtiter plate wells with plasma proteins to facilitate attachment.
Insufficient incubation time.Extend the incubation period to 48 or 72 hours to allow for more robust biofilm development.
High background staining Insufficient washing.Gently wash the wells multiple times with phosphate-buffered saline (PBS) or sterile water to remove planktonic cells and excess media. Ensure complete removal of the liquid after each wash.
Crystal violet solution is too concentrated or old.Prepare a fresh 0.1% crystal violet solution and filter it before use.
Loss of biofilm during washing steps Washing is too vigorous.Use a multichannel pipette to gently add and remove wash solution, or carefully submerge the plate in a container of wash solution. Avoid directing a strong stream of liquid directly onto the biofilm.
Inconsistent results between replicates Uneven biofilm formation.Ensure a homogenous inoculum is added to each well. Static incubation is generally recommended for biofilm assays.
Incomplete solubilization of crystal violet.Ensure the solubilizing agent (e.g., 30% acetic acid or ethanol) is added to all wells and incubate for a sufficient time (e.g., 15-30 minutes) with gentle agitation to fully dissolve the dye.

Data Presentation

Table 1: Synergistic Activity of Combination Therapies Against this compound-Resistant Staphylococci
Drug Combination Staphylococcal Species Number of Strains Tested Synergistic/Partially Synergistic Effect (%) Fractional Inhibitory Concentration (FIC) Index Range for Synergy
This compound + AmikacinStaphylococcus spp.2684.6%Not Specified
Cephalothin + AmikacinStaphylococcus spp.26100%Not Specified
Thioridazine + this compoundVancomycin-Intermediate S. aureus (VISA)475%<0.5
Thioridazine + CloxacillinMethicillin-Resistant S. aureus (MRSA)2387%0.19 - 0.5

Data synthesized from multiple sources.[2][3][5]

Table 2: Minimum Inhibitory Concentrations (MICs) of Novel Antibiotics Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Antibiotic Antibiotic Class MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
CeftarolineCephalosporin0.51
DalbavancinLipoglycopeptide0.060.12
OritavancinLipoglycopeptide0.0450.12
TelavancinLipoglycopeptide0.0320.06
TedizolidOxazolidinone0.250.5

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data synthesized from multiple sources.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a generalized procedure and should be adapted based on specific laboratory guidelines and the nature of the test organism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (or other antibiotic) stock solution

  • Staphylococcus isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Prepare Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

    • Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Prepare Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculate the Plate:

    • Using a multichannel pipette, add 50 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For detecting methicillin resistance, incubation for a full 24 hours is recommended.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Protocol 2: Crystal Violet Biofilm Assay

This protocol provides a method for quantifying biofilm formation in a 96-well plate format.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (TSB-G)

  • Staphylococcus isolate to be tested

  • Phosphate-buffered saline (PBS)

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid or 95% Ethanol

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of the Staphylococcus strain in TSB-G.

    • Dilute the overnight culture 1:100 in fresh TSB-G.

  • Biofilm Formation:

    • Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile TSB-G as a negative control.

    • Incubate the plate statically at 37°C for 24-48 hours.

  • Washing:

    • Carefully aspirate the planktonic cells from each well.

    • Gently wash the wells twice with 200 µL of PBS to remove any remaining non-adherent cells. After the final wash, invert the plate and tap it on a paper towel to remove excess liquid.

  • Staining:

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing:

    • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

  • Solubilization:

    • Air dry the plate.

    • Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate at room temperature for 15-30 minutes with gentle shaking.

  • Quantification:

    • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Visualizations

PBP2a-Mediated this compound Resistance Pathway

PBP2a_Resistance cluster_extracellular Extracellular cluster_cell_wall Cell Wall cluster_intracellular Intracellular This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits PBP2a PBP2a This compound->PBP2a Low affinity Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes PBP2a->Peptidoglycan Catalyzes (uninhibited) Cell_Wall_Synthesis Cell Wall Synthesis Peptidoglycan->Cell_Wall_Synthesis SCCmec SCCmec mecA mecA gene mecA->PBP2a Encodes

Caption: PBP2a circumvents this compound's inhibition of normal PBPs, enabling cell wall synthesis.

Experimental Workflow for Combination Therapy Synergy Testing

Synergy_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum checkerboard Set up Checkerboard Dilution Plate (Drug A vs. Drug B) prep_inoculum->checkerboard inoculate Inoculate Plate checkerboard->inoculate incubate Incubate (24h, 35°C) inoculate->incubate read_mic Read MIC of Each Drug Alone and in Combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, Indifference, or Antagonism calc_fic->interpret end End interpret->end

Caption: Workflow for determining the synergistic effect of two antimicrobial agents.

Logical Relationship of Staphylococcal Efflux Pump Inhibition

Efflux_Pump_Inhibition Antibiotic Antibiotic (e.g., this compound) Intracellular Intracellular Antibiotic Concentration Antibiotic->Intracellular Enters cell EPI Efflux Pump Inhibitor (EPI) EffluxPump Efflux Pump EPI->EffluxPump Inhibits Intracellular->EffluxPump Pumped out Target Bacterial Target (e.g., PBPs) Intracellular->Target Binds to BacterialDeath Bacterial Cell Death Target->BacterialDeath Leads to

Caption: Efflux pump inhibitors block the removal of antibiotics, increasing their intracellular concentration.

References

Technical Support Center: Enhancing the Oral Bioavailability of Dicloxacillin for Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in enhancing the oral bioavailability of dicloxacillin in your research models.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by several factors:

  • Incomplete and Variable Absorption: this compound is rapidly but incompletely absorbed from the gastrointestinal (GI) tract.

  • Food Effect: The presence of food in the stomach can delay and reduce the absorption of this compound.[1]

  • Short Half-Life: this compound has a short elimination half-life of approximately 0.7 to 1.5 hours, necessitating frequent dosing to maintain therapeutic concentrations.[1]

  • Acid Instability: Although more acid-stable than other penicillins, some degradation can still occur in the acidic environment of the stomach.

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter in the intestine. This transporter actively pumps the drug back into the intestinal lumen, reducing its net absorption.[2] this compound can also induce its own metabolism and the expression of P-gp, potentially leading to drug-drug interactions.[2][3][4]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound in a research setting?

A2: Several formulation strategies have shown promise in improving the oral bioavailability of this compound for research purposes:

  • Gastro-retentive Drug Delivery Systems (GRDDS): Floating tablets are a type of GRDDS designed to remain in the stomach for an extended period, allowing for prolonged drug release and increased absorption in the upper GI tract.[5]

  • Cyclodextrin Inclusion Complexes: Encapsulating this compound within cyclodextrin molecules can enhance its solubility and stability in the GI tract, potentially leading to improved absorption.[6][7]

  • Nanoformulations: Formulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can increase its surface area for dissolution, protect it from degradation, and potentially enhance its uptake by intestinal cells.

Q3: Are there any known drug-drug interactions I should be aware of when working with this compound in my animal models?

A3: Yes, this compound is a known inducer of cytochrome P450 enzymes (CYP3A4, CYP2C9, and CYP2C19) and the P-glycoprotein (P-gp) transporter.[2][3][8] This can lead to interactions with other drugs that are substrates of these enzymes or transporters. When co-administering other therapeutic agents with this compound in your research models, it is crucial to consider the potential for altered metabolism and bioavailability of the co-administered drug.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at enhancing the oral bioavailability of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low and variable plasma concentrations of this compound in animal models after oral administration. 1. Food effect: Animals may have had access to food too close to the time of dosing. 2. Improper gavage technique: Incorrect placement of the gavage needle can lead to dosing into the esophagus or lungs instead of the stomach. 3. Formulation issues: The formulation may not be adequately enhancing solubility or protecting the drug from degradation. 4. High P-gp efflux: The animal model may have high intestinal P-gp expression.1. Ensure a consistent fasting period for all animals before oral dosing (typically overnight). 2. Ensure all personnel are properly trained in oral gavage techniques for the specific animal model. 3. Re-evaluate the formulation parameters. For floating tablets, check buoyancy and drug release profiles. For cyclodextrin complexes, confirm complex formation. For nanoparticles, assess particle size, and encapsulation efficiency. 4. Consider co-administration with a known P-gp inhibitor to assess the contribution of P-gp to the low bioavailability.
Gastro-retentive floating tablets are not showing prolonged gastric residence time in vivo. 1. Insufficient buoyancy: The tablet density may not be low enough to float on the gastric contents. 2. Rapid disintegration: The tablet may be disintegrating too quickly in the stomach. 3. Animal model differences: The gastric motility and fluid volume in the animal model may differ significantly from the conditions for which the tablet was designed.1. Increase the amount of gas-generating agent (e.g., sodium bicarbonate) in the formulation. 2. Use a higher concentration of a high-viscosity polymer (e.g., HPMC K100M) to maintain tablet integrity. 3. Conduct in vivo imaging studies (e.g., X-ray or gamma scintigraphy) to visually track the tablet's location and residence time in the stomach of the specific animal model.[9][10]
Inconsistent results in Caco-2 cell permeability assays for this compound formulations. 1. Variable cell monolayer integrity: The Caco-2 cell monolayers may not be consistently forming tight junctions. 2. Compound cytotoxicity: The this compound formulation may be toxic to the Caco-2 cells at the tested concentrations. 3. Low recovery of the compound: The drug may be binding to the plastic of the assay plates.1. Regularly measure the transepithelial electrical resistance (TEER) of the monolayers to ensure they meet the required integrity standards before each experiment. 2. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your formulation. 3. Use low-binding plates and include a mass balance study to account for all the compound at the end of the experiment.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in various formulations from studies in research models and humans.

Table 1: Pharmacokinetic Parameters of Conventional this compound in Humans (Single Oral Dose)

DoseCmax (µg/mL)Tmax (h)AUC (0-10h) (µg·h/mL)
250 mg13.620.75 - 1.2531.60
500 mg24.280.75 - 1.2561.40
1000 mg45.020.75 - 1.25108.73
2000 mg79.970.75 - 1.25203.29

Data from a study in healthy Chinese volunteers.[4]

Table 2: Comparative Pharmacokinetic Parameters of this compound and Cloxacillin in Healthy Volunteers (2g Oral Dose)

DrugBioavailability (from AUC)Bioavailability (from urinary excretion)Elimination Half-life (min)
This compound48.8%74.1%42
Cloxacillin36.9%48.5%33

Data from a comparative pharmacokinetic study.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to enhancing the oral bioavailability of this compound.

Protocol 1: Preparation and In Vitro Evaluation of this compound Gastro-Retentive Floating Tablets

Objective: To formulate and evaluate gastro-retentive floating tablets of this compound with sustained release properties.

Materials:

  • This compound sodium

  • Hydroxypropyl methylcellulose (HPMC K100M)

  • Xanthan gum

  • Sodium carboxymethylcellulose (NaCMC)

  • Microcrystalline cellulose (MCC)

  • Sodium bicarbonate

  • Citric acid

  • Lactose

  • Starch

  • Magnesium stearate

  • Talc

  • 0.1 N HCl (pH 1.2)

Procedure:

  • Wet Granulation:

    • Accurately weigh all ingredients as per the desired formulation.[5]

    • Mix this compound sodium, polymers (HPMC, xanthan gum, NaCMC, MCC), lactose, and a portion of the disintegrants (sodium bicarbonate and citric acid) in a planetary mixer.

    • Prepare a binder solution by dissolving starch in purified water.

    • Add the binder solution to the powder mixture and knead to form a wet mass.

    • Pass the wet mass through a sieve to form granules.

    • Dry the granules in a hot air oven at 45-50°C until the loss on drying (LOD) is within the acceptable range (e.g., 1-2%).

    • Sieve the dried granules and lubricate with magnesium stearate and talc.

  • Tablet Compression:

    • Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

  • In Vitro Buoyancy Test:

    • Place a tablet in a beaker containing 200 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.

    • Measure the time it takes for the tablet to rise to the surface (floating lag time) and the total duration it remains afloat (total floating time).[10]

  • In Vitro Drug Release Study:

    • Perform dissolution testing using a USP Type II (paddle) apparatus.

    • Use 900 mL of 0.1 N HCl (pH 1.2) as the dissolution medium, maintained at 37 ± 0.5°C with a paddle speed of 50 rpm.

    • Withdraw samples at predetermined time intervals and analyze the this compound content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[11]

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes

Objective: To prepare inclusion complexes of this compound with cyclodextrins to enhance its solubility.

Materials:

  • This compound sodium

  • β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Ethanol

Procedure (Kneading Method):

  • Accurately weigh this compound sodium and the cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to moisten the powder.

  • Triturate to form a homogeneous paste.

  • Add the this compound sodium to the paste and continue kneading for a specified time (e.g., 60 minutes).

  • During kneading, add small amounts of the water:ethanol mixture as needed to maintain a suitable consistency.

  • Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pass the dried complex through a sieve to obtain a uniform powder.

Characterization:

  • Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).

  • Determine the solubility of the complex in comparison to the pure drug.

Protocol 3: In Vivo Oral Bioavailability Study in a Rat Model

Objective: To evaluate and compare the oral bioavailability of a novel this compound formulation against a conventional this compound suspension in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., floating tablet, cyclodextrin complex, or nanoparticle suspension)

  • Conventional this compound suspension (control)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., HPLC-MS/MS)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats to the housing conditions for at least one week.

    • Fast the rats overnight (12-18 hours) before the experiment, with free access to water.

  • Dosing:

    • Divide the rats into two groups: a control group receiving the conventional this compound suspension and a test group receiving the novel formulation.

    • Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.

    • Compare the pharmacokinetic parameters between the test and control groups to determine the relative bioavailability of the novel formulation.[12]

Visualizations

Diagram 1: Factors Influencing Oral Bioavailability of this compound

This diagram illustrates the key physiological and formulation-related factors that impact the journey of orally administered this compound from the GI tract to systemic circulation.

OralDose Oral this compound Formulation Stomach Stomach (Acidic pH) OralDose->Stomach Ingestion Intestine Small Intestine (Absorption Site) Stomach->Intestine Gastric Emptying Dissolution Dissolution Intestine->Dissolution Permeation Permeation Dissolution->Permeation Pgp P-gp Efflux Permeation->Pgp Efflux Bloodstream Bloodstream Permeation->Bloodstream Metabolism First-Pass Metabolism (Liver) Bloodstream->Metabolism

Factors affecting this compound's oral bioavailability.
Diagram 2: Experimental Workflow for In Vivo Oral Bioavailability Study

This workflow outlines the key steps involved in conducting an in vivo study to assess the oral bioavailability of a novel this compound formulation in a rat model.

cluster_formulations Formulation Groups start Start: Acclimatize and Fast Animals control Control: Conventional Suspension start->control test Test: Enhanced Formulation start->test dosing Oral Dosing (Gavage) sampling Serial Blood Sampling dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis Bioanalysis (LC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis end End: Compare Bioavailability pk_analysis->end control->dosing test->dosing

Workflow for an in vivo bioavailability study.
Diagram 3: Mechanism of P-glycoprotein Induction by this compound

This diagram illustrates the proposed mechanism by which this compound induces the expression of P-glycoprotein (P-gp), leading to increased efflux of itself and other P-gp substrates.

cluster_cell Intestinal Epithelial Cell PXR PXR (Pregnane X Receptor) PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR nucleus Nucleus PXR_RXR->nucleus Translocation MDR1 MDR1 Gene (encodes P-gp) PXR_RXR->MDR1 Binds to promoter mRNA P-gp mRNA MDR1->mRNA Transcription Pgp_protein P-gp Transporter mRNA->Pgp_protein Translation membrane Apical Membrane Dicloxacillin_out This compound (Effluxed) Pgp_protein->Dicloxacillin_out Pumps out Dicloxacillin_in This compound Dicloxacillin_in->PXR Activates Dicloxacillin_in->Pgp_protein

P-glycoprotein induction pathway by this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Dicloxacillin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for dicloxacillin in vivo studies. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues that can lead to inconsistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in plasma concentrations of this compound between our study animals. What are the potential causes?

High variability in plasma concentrations is a frequent challenge. Several factors can contribute to this issue:

  • Administration Route and Technique: Inconsistent administration, particularly for oral gavage, can lead to significant differences in absorption. For intravenous injections, the rate of infusion can affect initial concentrations.

  • Animal-Specific Factors: Differences in age, sex, weight, and genetic background of the animals can influence drug metabolism and clearance.[1][2][3] Pathological states, such as cystic fibrosis, have been shown to alter this compound pharmacokinetics.[4]

  • Formulation: The formulation of this compound can impact its solubility and absorption. Changes in vehicle or excipients may lead to variability.

  • Food and Water Consumption: The presence of food in the gastrointestinal tract can delay the absorption of orally administered this compound.[5][6] Ensure consistent fasting periods before dosing.

  • Drug Interactions: this compound is a known inducer of cytochrome P450 enzymes (CYP2C9, CYP2C19, and CYP3A4).[7] Co-administration of other drugs that are substrates, inhibitors, or inducers of these enzymes can alter this compound's metabolism and clearance.[6][7]

  • Sample Collection and Processing: Hemolysis or improper handling of blood samples can affect the accuracy of this compound quantification.

Q2: Our in vivo efficacy results for this compound against Staphylococcus aureus are not correlating with our in vitro MIC data. Why might this be?

Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:

  • Pharmacokinetics/Pharmacodynamics (PK/PD): The efficacy of this compound in vivo is not solely dependent on the MIC. The time that the free drug concentration remains above the MIC (fT>MIC) is the most critical PK/PD index for beta-lactam antibiotics like this compound.[8][9][10] Inadequate dosing frequency can lead to periods where the drug concentration falls below the MIC, allowing for bacterial regrowth.

  • Protein Binding: this compound is highly protein-bound (around 98.6%).[4] Only the unbound (free) fraction of the drug is microbiologically active. High protein binding can reduce the amount of drug available at the site of infection.

  • Intracellular vs. Extracellular Bacteria: S. aureus can persist intracellularly. This compound's ability to penetrate host cells and its activity in the intracellular environment may be limited compared to its extracellular activity.[8][9][10][11]

  • Animal Model of Infection: The chosen infection model may not accurately reflect the human disease state. For example, in a mouse peritonitis model, both intra- and extracellular bacteria play a role, and the host immune response can influence outcomes.[9][11]

  • Development of Resistance: Although this compound is resistant to many beta-lactamases, some strains of bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), have developed resistance through other mechanisms.[12]

Q3: We suspect drug-drug interactions are affecting our study outcomes. What are the known interactions for this compound?

This compound can participate in significant drug-drug interactions, primarily through the induction of metabolic enzymes:

  • CYP450 Induction: this compound has been shown to be a clinically relevant inducer of CYP2C9, CYP2C19, and CYP3A4.[7] This can lead to increased metabolism and decreased efficacy of co-administered drugs that are substrates for these enzymes. For example, it has been observed to decrease the international normalized ratio (INR) in patients taking warfarin.[7]

  • P-glycoprotein (P-gp) Induction: There is evidence to suggest that this compound may induce the efflux transporter P-glycoprotein (P-gp), which could affect the absorption and distribution of P-gp substrate drugs.[13][14]

  • Competition for Renal Excretion: Like other penicillins, this compound is eliminated via the kidneys.[4][15] Co-administration with drugs that compete for the same renal transporters could potentially alter its excretion.

Troubleshooting Guides

Issue: Inconsistent Pharmacokinetic (PK) Profile

This guide will help you troubleshoot variability in the absorption, distribution, metabolism, and excretion of this compound.

Potential Cause Troubleshooting Steps
Inconsistent Drug Administration - Standardize the administration technique, especially for oral gavage. - For IV administration, use a consistent infusion rate. - Ensure the formulation is homogenous and the dose is accurate.
Variable Animal Physiology - Use animals from a single, reputable supplier with a well-defined health status. - Control for age, weight, and sex. - Consider the genetic background of the animal strain.
Food Effects - Implement a consistent fasting period for all animals before oral dosing. - Ensure free access to water.
Drug Formulation Issues - Validate the stability and solubility of the this compound formulation in the chosen vehicle. - Prepare fresh formulations for each experiment if stability is a concern.
Inaccurate Sample Analysis - Validate the analytical method (e.g., HPLC, LC-MS/MS) for accuracy, precision, and sensitivity in the biological matrix being used.[16][17][18] - Follow a standardized protocol for blood collection, processing, and storage.
Issue: Poor In Vivo Efficacy Despite Favorable In Vitro Data

Use this guide to address discrepancies between in vitro susceptibility and in vivo therapeutic outcomes.

Potential Cause Troubleshooting Steps
Suboptimal Dosing Regimen - Review the dosing regimen to ensure it maintains free drug concentrations above the MIC for a sufficient duration (fT>MIC).[3][8] - Consider more frequent dosing or continuous infusion to optimize the PK/PD profile.[8]
High Protein Binding - Measure the free fraction of this compound in the plasma of your animal model to understand the extent of protein binding.[19] - Adjust dosing based on free drug concentrations if necessary.
Intracellular Bacterial Persistence - If studying infections where intracellular bacteria are significant, consider using a model that allows for the assessment of both intracellular and extracellular bacterial loads.[8][9][11] - Evaluate the intracellular penetration and activity of this compound in vitro.
Inappropriate Animal Model - Ensure the chosen animal model is relevant to the human disease you are modeling. - Characterize the pathophysiology of the infection in your model.
Emergence of Resistance - Perform susceptibility testing on bacteria isolated from treated animals to check for the development of resistance during the study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Various Animal Models

Animal Model Administration Route Dose Half-life (t½) Bioavailability Reference
PigsIntravenous (IV)10 mg/kg1.13 h-[20]
PigsIntramuscular (IM)10 mg/kg1.83 h74.3%[20]
SheepIntravenous (IV)25 mg/kg0.66 h-[21]
SheepIntramuscular (IM)25 mg/kg1.90 h71.72%[21]
DogsIntramuscular (IM)15 mg/kg--[4]
RabbitsIntravenous (IV)-Very long-[4]
Mice----[8][9][11]
Healthy Chinese VolunteersOral0.25 - 2.0 g1.38 - 1.71 hDose-proportional[2]
Healthy VolunteersOral2 g42 min48.8% (from AUC)[22]

Table 2: In Vitro vs. In Vivo Efficacy of this compound against S. aureus

Model Parameter Strain ATCC 25923 Strain E19977 Reference
In Vitro (THP-1 cells) Intracellular Emax (log10 CFU reduction)~1~1[8]
Extracellular Emax (log10 CFU reduction)>3>3[8]
In Vivo (Mouse Peritonitis) Intracellular Emax (log10 CFU reduction at 4h)~1~1[8]
Extracellular Emax (log10 CFU reduction at 4h)~1~1[8]
Intracellular Efficacy (24h, multiple doses)2 log reduction-[8][10]
Extracellular Efficacy (24h, multiple doses)2.5 log reduction-[8][10]

Experimental Protocols

Protocol 1: Mouse Peritonitis Model for In Vivo Efficacy

This protocol is adapted from studies evaluating the intra- and extracellular activity of this compound.[8][19]

  • Animal Model: Use outbred female NMRI mice.

  • Bacterial Strain: Prepare an inoculum of Staphylococcus aureus (e.g., ATCC 25923) in the logarithmic growth phase.

  • Infection: Inoculate mice with an intraperitoneal (IP) injection of the bacterial suspension (e.g., 10^7.4 CFU in 0.5 ml).

  • Treatment: Administer this compound at various doses and schedules via the desired route (e.g., subcutaneous).

  • Sample Collection: At predetermined time points, euthanize the mice and perform a peritoneal lavage with a known volume of sterile solution (e.g., 2.0 ml Hanks balanced salt solution) to collect both extracellular bacteria and host cells containing intracellular bacteria.

  • Bacterial Quantification:

    • Extracellular: Plate serial dilutions of the peritoneal lavage fluid directly onto appropriate agar plates.

    • Intracellular: Centrifuge the lavage fluid to pellet the host cells. Lyse the cells with a gentle detergent or sterile water to release intracellular bacteria. Plate serial dilutions of the lysate.

  • Data Analysis: Calculate the number of CFU per milliliter for both the extracellular and intracellular compartments. Compare the bacterial loads in treated groups to a vehicle-treated control group.

Protocol 2: Quantification of this compound in Plasma by RP-HPLC

This is a general protocol based on established methods.[16][17]

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add an internal standard.

    • Perform protein precipitation by adding a suitable solvent like acetonitrile or methanol.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer) in an isocratic or gradient elution.

    • Flow Rate: Typically around 1 mL/min.

    • Detection: UV detection at a wavelength of approximately 225 nm or 240 nm.

  • Quantification:

    • Prepare a calibration curve using standards of known this compound concentrations in blank plasma.

    • Calculate the concentration of this compound in the unknown samples by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Infection Induce Infection Animal_Acclimatization->Infection Formulation_Prep This compound Formulation Dosing Administer this compound Formulation_Prep->Dosing Inoculum_Prep Bacterial Inoculum Prep Inoculum_Prep->Infection Infection->Dosing Sample_Collection Collect Blood/Tissue Samples Dosing->Sample_Collection PK_Analysis Pharmacokinetic Analysis Sample_Collection->PK_Analysis Efficacy_Analysis Efficacy Assessment (CFU counts) Sample_Collection->Efficacy_Analysis Data_Interpretation Data Interpretation PK_Analysis->Data_Interpretation Efficacy_Analysis->Data_Interpretation

Caption: A typical experimental workflow for in vivo this compound studies.

troubleshooting_logic cluster_pk Pharmacokinetic Variability cluster_efficacy Efficacy Discrepancy Inconsistent_Results Inconsistent In vivo Results PK_Variability High PK Variability? Inconsistent_Results->PK_Variability Efficacy_Issue Poor in vivo Efficacy? Inconsistent_Results->Efficacy_Issue Check_Admin Review Administration Technique PK_Variability->Check_Admin Check_Formulation Assess Formulation Stability PK_Variability->Check_Formulation Check_Animal_Factors Evaluate Animal-Specific Factors PK_Variability->Check_Animal_Factors Review_PKPD Analyze fT>MIC Efficacy_Issue->Review_PKPD Assess_Protein_Binding Measure Free Drug Fraction Efficacy_Issue->Assess_Protein_Binding Consider_Intracellular Evaluate Intracellular Activity Efficacy_Issue->Consider_Intracellular

Caption: A logical flowchart for troubleshooting inconsistent this compound results.

dicloxacillin_moa This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Bacterial Cell Wall Synthesis PBP->CellWall Inhibits CellLysis Cell Lysis & Bacterial Death CellWall->CellLysis Leads to

Caption: The mechanism of action of this compound leading to bacterial cell death.[5][6][12][23]

References

Validation & Comparative

comparative analysis of dicloxacillin versus flucloxacillin activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial activity of two closely related isoxazolyl penicillin antibiotics, dicloxacillin and flucloxacillin. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of these antimicrobial agents.

Executive Summary

This compound and flucloxacillin are narrow-spectrum, beta-lactamase-resistant penicillins primarily used for the treatment of infections caused by Gram-positive bacteria, particularly Staphylococcus aureus. Their mechanisms of action are nearly identical, involving the inhibition of bacterial cell wall synthesis. Experimental evidence suggests that their in vitro activity against Staphylococcus aureus is comparable, and they exhibit very similar pharmacokinetic profiles in humans. This guide delves into the available data on their antibacterial spectrum, potency, and pharmacokinetic properties, providing detailed experimental methodologies for the cited studies.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of this compound and Flucloxacillin (Oral Administration)
ParameterThis compoundFlucloxacillinReference
Dose 0.75 g0.75 g[1]
Cmax (Maximum Concentration) No significant differenceNo significant difference[1]
t½ β (Elimination Half-life) ~72 minNo significant difference[1]
AUC (Area Under the Curve) No significant differenceNo significant difference[1]
Protein Binding 96.4-97.2%94.7-96.2%[1]
Oral Bioavailability ~70%~50%[2]
Table 2: In Vitro Activity of this compound and Flucloxacillin against Staphylococcus aureus

A study comparing the in vitro activities of this compound and flucloxacillin against 100 strains of Staphylococcus aureus found no marked differences between the two antibiotics[2].

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound against Various Bacteria
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Methicillin-Sensitive Staphylococcus aureus (MSSA)0.030.125[3]
Coagulase-Negative Staphylococci (CNS)--[3]
Streptococcus pneumoniae--[3]
Other Streptococcus isolates--[3]
Haemophilus influenzae--[3]
Moraxella catarrhalis--[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Dilution Method)

The determination of Minimum Inhibitory Concentrations (MICs) for this compound has been performed using the agar dilution method as described in a study by Wu et al. (2017)[3].

  • Preparation of Antibiotic Solutions: Stock solutions of this compound are prepared and serially diluted to achieve the desired final concentrations in the agar.

  • Preparation of Agar Plates: Molten Mueller-Hinton agar is cooled to 45-50°C, and the appropriate volume of each antibiotic dilution is added to create a series of agar plates with varying antibiotic concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum of approximately 10^4 colony-forming units (CFU) per spot.

  • Inoculation: A multipoint inoculator is used to spot the standardized bacterial suspensions onto the surface of the antibiotic-containing agar plates.

  • Incubation: The inoculated plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Pharmacokinetic Study of Oral this compound and Flucloxacillin

The pharmacokinetic properties of this compound and flucloxacillin were investigated in a crossover study involving healthy volunteers[1].

  • Study Design: A randomized, crossover study design is employed. Participants receive a single oral dose of either this compound or flucloxacillin. After a washout period, they receive the other drug.

  • Dosing: Participants are administered a single oral dose (e.g., 0.75 g) of the antibiotic on an empty stomach.

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Urine samples may also be collected over a 24-hour period.

  • Drug Concentration Analysis: The concentrations of this compound and flucloxacillin in serum and urine are determined using a validated bioassay or a high-performance liquid chromatography (HPLC) method.

  • Pharmacokinetic Analysis: The collected data is used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

Mandatory Visualization

experimental_workflow cluster_susceptibility Antimicrobial Susceptibility Testing cluster_pharmacokinetics Pharmacokinetic Study prep_antibiotic Prepare Antibiotic Stock Solutions serial_dilution Serial Dilution prep_antibiotic->serial_dilution agar_plates Prepare Agar Plates with Varying Concentrations serial_dilution->agar_plates inoculation Inoculate Plates agar_plates->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation mic_determination Determine MIC incubation->mic_determination study_design Crossover Study Design dosing Oral Drug Administration study_design->dosing sample_collection Blood/Urine Sample Collection dosing->sample_collection concentration_analysis Drug Concentration Analysis (HPLC/Bioassay) sample_collection->concentration_analysis pk_analysis Pharmacokinetic Parameter Calculation concentration_analysis->pk_analysis

Caption: Experimental workflows for antimicrobial susceptibility testing and pharmacokinetic studies.

mechanism_of_action antibiotic This compound / Flucloxacillin (Beta-Lactam Antibiotic) pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall antibiotic->pbp Binds to transpeptidation Transpeptidation (Cross-linking of Peptidoglycan) antibiotic->transpeptidation Inhibits pbp->transpeptidation Catalyzes cell_wall Bacterial Cell Wall Synthesis transpeptidation->cell_wall Essential for lysis Cell Lysis and Bacterial Death cell_wall->lysis Weakened wall leads to

Caption: Mechanism of action of isoxazolyl penicillins.

References

A Head-to-Head Battle: Dicloxacillin Versus Vancomycin in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the challenge of combating Methicillin-resistant Staphylococcus aureus (MRSA) necessitates a deep understanding of the available therapeutic options. This guide provides a comprehensive comparison of two key antibiotics, dicloxacillin and vancomycin, in preclinical MRSA infection models, supported by experimental data and detailed protocols.

While vancomycin has long been a frontline treatment for serious MRSA infections, the potential utility of high-dose this compound, a penicillinase-resistant penicillin, against certain MRSA strains, particularly oxacillin-susceptible MRSA (OS-MRSA), has garnered research interest. This comparison delves into their mechanisms of action, in vitro and in vivo efficacy, and the underlying cellular pathways they influence.

Executive Summary of Comparative Efficacy

Infection Model This compound Efficacy Vancomycin Efficacy Key Findings
Murine Thigh Infection (OS-MRSA) Significant reduction in bacterial load.[1][2]Significant reduction in bacterial load.[1][2]Efficacy was comparable for 8 out of 15 OS-MRSA isolates. Vancomycin was more effective in the remaining 7. This compound was effective against 3 isolates where vancomycin failed.[1]
In Vitro Time-Kill Assays (OS-MRSA) Bactericidal activity (≥3-log10 CFU/ml reduction) at 24h.[1]Bactericidal activity (≥3-log10 CFU/ml reduction) at 24h.[1]This compound exhibited faster bactericidal activity than vancomycin against 10 of 15 isolates at 6 hours.[1]
Rabbit Endocarditis (MRSA) Not directly tested as monotherapy.Reduced bacterial load in vegetations.Combination of vancomycin and cloxacillin (a related penicillin) showed synergistic and bactericidal activity against MRSA, and was significantly more effective than vancomycin alone.

Detailed Experimental Protocols

Murine Thigh Infection Model

This model is crucial for evaluating the in vivo efficacy of antimicrobial agents in a localized deep-tissue infection.

Animal Model:

  • Species: BALB/c mice, female, 6 weeks old, weighing 23-27g.[1]

  • Immunosuppression: Mice are rendered neutropenic to ensure the infection is not cleared by the host immune system, thus allowing for a direct assessment of antibiotic efficacy. This is typically achieved by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 pre-infection).[1]

Infection Protocol:

  • Bacterial Strain: Mid-logarithmic phase cultures of MRSA (e.g., OS-MRSA clinical isolates) are prepared.

  • Inoculation: A bacterial suspension of approximately 10^6 Colony Forming Units (CFU) is injected into the thigh muscle of each mouse.[1]

Treatment Protocol:

  • This compound: Administered intraperitoneally at a dose of 500 mg/kg every 12 hours.[1]

  • Vancomycin: Administered subcutaneously at a dose of 180 mg/kg every 12 hours.[1]

  • Control Group: Receives no treatment.

  • Duration: Treatment is typically administered for 24 hours.[1]

Outcome Measurement:

  • After the treatment period, mice are euthanized.

  • The thigh muscles are aseptically excised, homogenized, and serially diluted.

  • The dilutions are plated on appropriate agar to enumerate the bacterial load (CFU/g of tissue).[1]

G cluster_setup Model Setup cluster_infection Infection cluster_treatment Treatment cluster_outcome Outcome Assessment Animal Model BALB/c Mice Immunosuppression Cyclophosphamide Treatment Animal Model->Immunosuppression Inoculation Intramuscular Injection (Thigh) Bacterial Prep Prepare MRSA Inoculum Bacterial Prep->Inoculation This compound This compound (i.p.) Inoculation->this compound Vancomycin Vancomycin (s.c.) Inoculation->Vancomycin Control Untreated Inoculation->Control Euthanasia Euthanasia at 24h This compound->Euthanasia Vancomycin->Euthanasia Control->Euthanasia Tissue Harvest Thigh Muscle Excision Euthanasia->Tissue Harvest Homogenization Tissue Homogenization Tissue Harvest->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU Count CFU Enumeration Plating->CFU Count

Murine Thigh Infection Model Workflow
In Vitro Time-Kill Assay

This assay determines the rate at which an antibiotic kills a bacterial population.

Protocol:

  • Bacterial Culture: MRSA isolates are grown to the mid-logarithmic phase in a cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: The bacterial culture is diluted to a starting concentration of approximately 10^5 - 10^6 CFU/mL.

  • Antibiotic Exposure: this compound and vancomycin are added to the bacterial suspensions at concentrations that are multiples of their Minimum Inhibitory Concentrations (MICs).

  • Incubation: The cultures are incubated at 37°C with shaking.

  • Sampling and Enumeration: Aliquots are removed at various time points (e.g., 0, 2, 4, 6, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

  • Analysis: The change in bacterial count over time is plotted to visualize the killing kinetics. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[1]

Signaling Pathways and Mechanisms of Action

Both this compound and vancomycin target the bacterial cell wall, but through different mechanisms, which in turn can trigger distinct cellular stress responses.

Mechanism of Action:

  • This compound: As a β-lactam antibiotic, this compound inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs). This prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.

  • Vancomycin: This glycopeptide antibiotic binds to the D-Ala-D-Ala termini of peptidoglycan precursors, sterically hindering both transglycosylation and transpeptidation, thus blocking cell wall synthesis at an earlier stage than β-lactams.

Cellular Stress Responses: MRSA possesses sophisticated signaling systems to respond to cell wall-damaging agents. The VraTSR two-component system is a key regulator of the cell wall stress response.

  • VraTSR Activation: Both β-lactams (like ampicillin, a related β-lactam) and glycopeptides (vancomycin) can directly interact with and activate the histidine kinase VraS.[1] This activation leads to the phosphorylation of the response regulator VraR, which in turn upregulates the expression of a set of genes known as the cell wall stress stimulon. This stimulon helps the bacterium to cope with the damage and can contribute to antibiotic resistance.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound VraS VraS This compound->VraS Binds & Activates Vancomycin Vancomycin Vancomycin->VraS Binds & Activates VraR VraR VraS->VraR Phosphorylates VraR_P VraR-P VraR->VraR_P CW_Stimulon Cell Wall Stress Stimulon Genes VraR_P->CW_Stimulon Upregulates Transcription

VraTSR Cell Wall Stress Response Activation

Conclusion

The available preclinical data suggests that while vancomycin remains a cornerstone for treating many MRSA infections, this compound may have a role in treating infections caused by OS-MRSA strains. The faster in vitro bactericidal activity of this compound against some of these strains is a noteworthy finding that warrants further investigation. However, the in vivo data indicates that vancomycin is often more potent.

The observation that a combination of a β-lactam and vancomycin can be synergistic highlights a promising avenue for future therapeutic strategies. Understanding the intricate details of how these antibiotics differentially affect MRSA's stress response pathways will be crucial in developing novel approaches to overcome resistance and improve clinical outcomes. This guide serves as a foundational resource for researchers to design and interpret further studies in this critical area of drug development.

References

A Comparative Guide to Analytical Methods for the Determination of Dicloxacillin Purity and Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of dicloxacillin, a penicillinase-resistant penicillin antibiotic. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the performance characteristics and experimental protocols for two widely employed techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultraviolet (UV) Spectrophotometry. The information presented is intended to assist researchers and quality control analysts in choosing the most suitable method for their specific needs, whether for routine quality control or for research and development.

Comparison of Analytical Method Performance

The selection of an analytical method is often a balance between performance, speed, and cost. RP-HPLC methods generally offer higher selectivity and sensitivity, making them ideal for stability-indicating assays and the analysis of complex mixtures. UV spectrophotometry, while being simpler and more cost-effective, can be a reliable alternative for the quantification of this compound in bulk drug and simple dosage forms.

Below is a summary of validation parameters for various published analytical methods for this compound.

Table 1: Performance Comparison of RP-HPLC Methods for this compound Analysis

Parameter Method 1 (Simultaneous Estimation with Cefpodoxime Proxetil)[1][2] Method 2 (Simultaneous Estimation with Cefixime)[3][4] Method 3 (Simultaneous Estimation with Amoxicillin)[5][6][7]
Mobile Phase Acetonitrile:Methanol:Trifluoroacetic acid (0.001%) pH 6.5 (30:50:20 v/v/v)Potassium hydroxide buffer:Acetonitrile (60:40 v/v)Acetonitrile:Water (65:35 v/v)
Column Kromasil C18 (250x4.6 mm, 5 µm)C18 InertsilC18 (100 mm x 4.6 mm, 3.5 µm)
Flow Rate 1.0 mL/min1.0 mL/min0.5 mL/min
Detection (UV) 235 nm220 nmMass Spectrometry (MS)
Retention Time 1.92 minNot specified3.50 min
Linearity Range 5-50 µg/mL60-140 µg/mL2-35 µg/mL
Correlation Coefficient (r²) 0.99870.9949Not specified
LOD 0.3685 µg/mLNot specifiedNot specified
LOQ 1.116 µg/mLNot specifiedNot specified
Precision (%RSD) Intraday: 0.11-0.59, Interday: 0.63-1.42Not specifiedNot specified
Accuracy (% Recovery) Not specifiedNot specifiedNot specified

Table 2: Performance Comparison of UV Spectrophotometric Methods for this compound Analysis

Parameter Method 1 (Simultaneous Estimation with Amoxicillin)[8] Method 2 (Oxidative Coupling with MBTH)[9] Method 3 (Simultaneous Estimation with Cefixime)[10]
Solvent Methanol:Water (1:1)Methanol and Distilled WaterMethanol
λmax 274 nm595 nm271.8 nm and 218.4 nm (dual wavelength)
Linearity Range 10-50 µg/mL10-80 µg/mL3-16 µg/mL
Correlation Coefficient (r²) Not specified0.998Not specified
Precision (%RSD) < 20.6127Intraday and Interday: Low %RSD reported
Accuracy (% Recovery) 99.97-100.7199-100.3Not specified

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide the experimental protocols for the representative RP-HPLC and UV spectrophotometric methods.

RP-HPLC Method for this compound Sodium

This method is adapted from a validated procedure for the simultaneous estimation of cefpodoxime proxetil and this compound sodium in tablets.[1][2]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Visible detector.

  • Kromasil C18 analytical column (250x4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC grade)

  • This compound sodium reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.001% trifluoroacetic acid with the pH adjusted to 6.5, in a ratio of 30:50:20 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

4. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound sodium reference standard in the mobile phase to obtain a stock solution.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5-50 µg/mL).

5. Preparation of Sample Solution:

  • For tablet dosage forms, weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound sodium and transfer it to a volumetric flask.

  • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

6. System Suitability:

  • Inject the standard solution multiple times and evaluate system suitability parameters such as theoretical plates, tailing factor, and %RSD of peak areas.

7. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the amount of this compound sodium in the sample by comparing the peak area of the sample with that of the standard.

UV Spectrophotometric Method for this compound Sodium

This method is based on the direct UV absorbance of this compound in a methanolic solution.[11]

1. Instrumentation:

  • UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cells.

2. Reagents and Materials:

  • Methanol (AR grade)

  • This compound sodium reference standard

3. Preparation of Standard Solution:

  • Accurately weigh about 30 mg of this compound sodium reference standard and dissolve it in methanol in a 100 mL volumetric flask. Dilute to volume with methanol to get a concentration of 0.3 mg/mL.

4. Preparation of Sample Solution:

  • For capsule formulations, empty and combine the contents of a representative number of capsules.

  • Accurately weigh a portion of the capsule contents equivalent to a known amount of this compound sodium and transfer it to a volumetric flask.

  • Add methanol, sonicate to ensure complete dissolution, and dilute to the mark with methanol to achieve a concentration similar to the standard solution.

  • Filter the solution if necessary.

5. Analytical Procedure:

  • Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). For this compound, a λmax is typically observed around 274 nm.[11]

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

  • Calculate the concentration of this compound in the sample using the Beer-Lambert law or by direct comparison with the standard absorbance.

Method Validation Workflow

The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound purity and potency, following ICH guidelines.

G Workflow for Analytical Method Validation of this compound cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation MD_Start Define Analytical Target Profile MD_Selection Select Analytical Technique (e.g., HPLC, UV-Vis) MD_Start->MD_Selection MD_Optimization Optimize Method Parameters (e.g., Mobile Phase, Wavelength) MD_Selection->MD_Optimization V_Protocol Develop Validation Protocol MD_Optimization->V_Protocol V_Specificity Specificity/ Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness V_SST System Suitability Testing V_Robustness->V_SST D_Report Validation Report Generation V_SST->D_Report D_SOP Standard Operating Procedure (SOP) D_Report->D_SOP D_Implementation Routine Use in QC Laboratory D_SOP->D_Implementation

Caption: A flowchart illustrating the key stages in the development and validation of an analytical method.

References

A Comparative Analysis of Beta-Lactam Antibiotics for the Treatment of Staphylococcal Bacteremia

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

The management of Staphylococcus aureus bacteremia (SAB), particularly when caused by methicillin-susceptible strains (MSSA), remains a critical challenge in infectious diseases. While several beta-lactam antibiotics are effective, the optimal choice involves a nuanced understanding of their comparative efficacy, safety, and microbiological properties. This guide provides a detailed comparison of dicloxacillin and other beta-lactams, primarily focusing on the broader class of anti-staphylococcal penicillins (ASPs) and cefazolin, due to the preponderance of available clinical data for these agents in treating MSSA bacteremia.

Executive Summary

This compound, an isoxazolyl penicillin, is traditionally considered effective for MSSA infections.[1][2] However, high-quality clinical trial data directly comparing intravenous this compound to other beta-lactams specifically for MSSA bacteremia is limited. Most comparative effectiveness research groups this compound with other ASPs like nafcillin and oxacillin. The available body of evidence, largely from retrospective cohort studies and meta-analyses, overwhelmingly focuses on the comparison between ASPs as a class and the first-generation cephalosporin, cefazolin.

Current evidence suggests that cefazolin is at least non-inferior, and may be superior, to ASPs in terms of clinical efficacy and is associated with a more favorable safety profile, particularly concerning nephrotoxicity and treatment discontinuation due to adverse events.[3][4][5][6][7]

Comparative Efficacy and Safety: A Data-Driven Overview

Multiple meta-analyses and large cohort studies have been conducted to compare the outcomes of patients with MSSA bacteremia treated with ASPs versus cefazolin. The quantitative data from these studies are summarized below.

Table 1: Comparison of Clinical Outcomes for Anti-Staphylococcal Penicillins vs. Cefazolin in MSSA Bacteremia

OutcomeAnti-Staphylococcal Penicillins (ASPs)CefazolinOdds Ratio (OR) / Hazard Ratio (HR) (95% CI)Key Findings & Citations
30-Day Mortality Higher odds of mortality observed in several studies.[3][4]Lower odds of mortality.OR = 0.73 (0.62–0.85) in favor of cefazolin.[3] HR = 0.63 (0.51-0.78) in favor of cefazolin.[8]A systematic review and meta-analysis found that cefazolin was associated with reduced odds of 30-day all-cause mortality compared to ASPs.[3] Another large cohort study showed a 37% reduction in 30-day mortality with cefazolin.[8]
90-Day Mortality Higher odds of mortality.Lower odds of mortality.HR = 0.77 (0.66–0.90) in favor of cefazolin.[8]Patients receiving cefazolin had a 23% reduction in 90-day mortality compared to those receiving nafcillin or oxacillin.[8]
Treatment Failure Higher rates of clinical failure.Lower rates of clinical failure.OR = 0.56 (0.37 to 0.85) in favor of cefazolin.[6]A meta-analysis indicated that cefazolin was associated with a significant reduction in clinical failure.[6] A propensity-score-matched study found no significant difference in treatment failure rates at 12 weeks between cefazolin and nafcillin.[9]
Bacteremia Relapse Similar rates of recurrence.Similar rates of recurrence.OR = 1.12 (0.94 to 1.34).[6]The odds of recurrent infection were similar between patients who received cefazolin and those who received nafcillin or oxacillin.[6][8]
Discontinuation due to Adverse Events Higher rates of discontinuation.Lower rates of discontinuation.OR = 0.24 (0.12 to 0.48) in favor of cefazolin.[6]Cefazolin was associated with a lower probability of treatment discontinuation due to adverse events.[6][9]
Nephrotoxicity Higher incidence.Lower incidence.OR = 0.36 (0.16 to 0.81) in favor of cefazolin.[6]Nephrotoxicity was significantly lower in the cefazolin group across multiple studies.[6][7]
Hepatotoxicity Higher incidence.Lower incidence.OR = 0.12 (0.04 to 0.41) in favor of cefazolin.[6]Hepatotoxicity was significantly lower in patients treated with cefazolin compared to ASPs.[6][7]

Note: Anti-staphylococcal penicillins in these studies primarily include nafcillin, oxacillin, flucloxacillin, and cloxacillin. Data for this compound is often aggregated within this class.

A retrospective cohort study directly comparing cephalothin and this compound for MSSA bacteremia found no significant differences in in-hospital, 30-day, or 90-day all-cause mortality.[10][11] Another study comparing this compound to cefuroxime for penicillin-susceptible S. aureus bacteremia found that cefuroxime was associated with a significantly higher 30-day mortality.[12][13]

Experimental Protocols and Methodologies

The findings presented are predominantly derived from retrospective cohort studies and meta-analyses. A representative methodology for these comparative studies is outlined below.

General Experimental Protocol for Retrospective Cohort Studies:

  • Patient Population: Adult patients with at least one positive blood culture for methicillin-susceptible Staphylococcus aureus (MSSA) are identified from hospital databases.[8][14]

  • Inclusion/Exclusion Criteria: Studies typically include patients who received definitive therapy with a beta-lactam of interest (e.g., this compound, nafcillin, oxacillin, or cefazolin) for a specified duration.[14] Patients with polymicrobial bacteremia, those who received treatment for less than a specified duration, or those with incomplete records are often excluded.

  • Data Collection: Detailed clinical data is retrospectively collected from patient medical records. This includes demographics, comorbidities (e.g., Charlson Comorbidity Index), source of bacteremia (e.g., endocarditis, catheter-related), severity of illness scores (e.g., Pitt Bacteremia Score), antibiotic dosages and duration, and clinical outcomes.[15][16]

  • Outcomes Assessment: The primary outcome is typically 30-day or 90-day all-cause mortality.[8][13] Secondary outcomes often include clinical failure (a composite of mortality, persistent bacteremia, and relapse), bacteremia recurrence, and rates of adverse drug events (e.g., nephrotoxicity, hepatotoxicity, rash).[6][15]

  • Statistical Analysis: To control for confounding variables in these non-randomized studies, statistical methods such as multivariable logistic regression or Cox proportional hazards regression are employed.[8][17] Propensity score matching is also frequently used to balance baseline characteristics between treatment groups, creating pseudo-randomized cohorts for comparison.[9][13]

Visualizing Experimental and Biological Pathways

To further elucidate the research process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Phase 1: Patient Identification & Screening cluster_1 Phase 2: Cohort Assignment & Data Collection cluster_2 Phase 3: Outcome Assessment & Analysis A Identify Patients with S. aureus Bacteremia B Confirm Methicillin Susceptibility (MSSA) A->B C Apply Inclusion/Exclusion Criteria B->C D Assign to Treatment Cohorts (e.g., this compound vs. Comparator) C->D E Collect Baseline Data (Demographics, Comorbidities, Severity) D->E F Collect Treatment Data (Dosage, Duration, Adherence) D->F G Follow-up for Primary Outcome (e.g., 30-Day Mortality) F->G I Statistical Analysis (e.g., Propensity Score Matching, Regression Modeling) G->I H Assess Secondary Outcomes (Relapse, Adverse Events) H->I J Compare Outcomes Between Cohorts I->J

Caption: Workflow for a comparative effectiveness study of antibiotics for MSSA bacteremia.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Peptidoglycan Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis & Death PBP->Lysis Disruption leads to BetaLactam Beta-Lactam Antibiotic (e.g., this compound) BetaLactam->PBP Inhibition BetaLactamase Beta-Lactamase Enzyme BetaLactam->BetaLactamase Target for Hydrolysis Hydrolysis of Beta-Lactam Ring BetaLactamase->Hydrolysis Causes Ineffective Inactive Antibiotic Hydrolysis->Ineffective Results in Ineffective->PBP Fails to Inhibit

Caption: Mechanism of beta-lactamase-mediated resistance in Staphylococcus aureus.

Discussion and Future Directions

The current body of literature strongly supports the use of beta-lactams over vancomycin for the definitive treatment of MSSA bacteremia.[17][18] Among beta-lactams, while anti-staphylococcal penicillins like this compound are effective, cefazolin appears to offer a superior safety profile and at least equivalent, if not better, efficacy.[4][6] The lower rates of adverse events associated with cefazolin can lead to fewer treatment interruptions, which is a critical factor in managing a serious infection like bacteremia.[9]

For drug development professionals, these findings highlight the importance of the therapeutic index. While novel agents may demonstrate potent in-vitro activity, a favorable safety profile is paramount for ensuring treatment completion and optimal clinical outcomes. Future research should include prospective, randomized controlled trials to definitively compare this compound and other ASPs with cefazolin, particularly in patients with high-inoculum infections like endocarditis, where some clinicians have expressed concern about a potential "inoculum effect" with cefazolin.[4][8]

References

head-to-head comparison of dicloxacillin and amoxicillin against gram-positive cocci

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing battle against bacterial infections, the penicillins remain a cornerstone of antimicrobial therapy. Within this class, dicloxacillin and amoxicillin are two widely utilized agents, each with a distinct spectrum of activity against gram-positive cocci. This guide provides a detailed head-to-head comparison of their in vitro efficacy, supported by experimental data and protocols, to inform research and development efforts in the pursuit of more effective antibacterial strategies.

Executive Summary

This guide delves into the comparative performance of this compound and amoxicillin against key gram-positive pathogens. This compound, a penicillinase-resistant penicillin, generally exhibits superior activity against Staphylococcus aureus, particularly strains that produce beta-lactamase enzymes. Amoxicillin, an aminopenicillin, demonstrates broader activity against many streptococcal species and enterococci, although resistance can be a significant issue. The following sections provide a comprehensive overview of their mechanisms of action, comparative in vitro activity through Minimum Inhibitory Concentration (MIC) data, and detailed experimental protocols for key assays.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and amoxicillin are beta-lactam antibiotics that exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] They specifically target and covalently bind to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating PBPs, these antibiotics disrupt cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan->Lysis Inhibition leads to This compound This compound This compound->PBP Inhibits Amoxicillin Amoxicillin Amoxicillin->PBP Inhibits

Mechanism of action for this compound and Amoxicillin.

Data Presentation: In Vitro Susceptibility Testing

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and amoxicillin against various gram-positive cocci. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Data is presented as MIC50 (the concentration that inhibits 50% of isolates) and MIC90 (the concentration that inhibits 90% of isolates), where available.

Table 1: Comparative MIC Data for this compound vs. Amoxicillin (µg/mL)

OrganismAntibioticMIC RangeMIC50MIC90
Staphylococcus aureus (MSSA) This compound0.12 - 0.50.250.5
Amoxicillin0.25 - 1280.5>32
Staphylococcus epidermidis This compound0.125 - >160.254
Amoxicillin0.06 - >2560.12128
Streptococcus pyogenes (Group A Strep) This compoundNot Routinely Tested--
Amoxicillin≤0.015 - 0.250.030.06
Streptococcus pneumoniae This compoundPoor Activity>8>8
Amoxicillin0.015 - 80.032
Enterococcus faecalis This compoundResistant>32>32
Amoxicillin0.25 - 812

Note: MIC values can vary between studies and geographic locations. The data presented here is a synthesis of available literature and should be considered illustrative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.

A Prepare serial two-fold dilutions of This compound and Amoxicillin in Mueller-Hinton Broth (MHB) B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) A->B C Incubate at 35-37°C for 16-20 hours B->C D Observe for visible bacterial growth C->D E Determine MIC: the lowest concentration with no visible growth D->E

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.